N-Boc-SBP-0636457-O-C3-COOH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C34H50N4O9 |
|---|---|
Peso molecular |
658.8 g/mol |
Nombre IUPAC |
4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid |
InChI |
InChI=1S/C34H50N4O9/c1-20(37(7)32(44)47-33(2,3)4)29(41)36-25-15-17-46-26-19-34(5,6)28(38(26)31(25)43)30(42)35-24-11-8-10-21-18-22(13-14-23(21)24)45-16-9-12-27(39)40/h13-14,18,20,24-26,28H,8-12,15-17,19H2,1-7H3,(H,35,42)(H,36,41)(H,39,40)/t20-,24+,25-,26-,28+/m0/s1 |
Clave InChI |
DEMXROZKCRNOIT-KYLNZKAQSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=C3C=CC(=C4)OCCCC(=O)O)(C)C)N(C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=C3C=CC(=C4)OCCCC(=O)O)(C)C)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling N-Boc-SBP-0636457-O-C3-COOH: A Core Component for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-SBP-0636457-O-C3-COOH is a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. It serves as a precursor, specifically an E3 ligase ligand-linker conjugate, for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase, connected to a three-carbon carboxylic acid linker. The N-Boc protecting group safeguards the amine functionality during chemical synthesis. This guide delves into the technical specifics of this compound, its application in the development of IAP-recruiting PROTACs for the degradation of the anti-apoptotic protein Bcl-xL, and the associated experimental methodologies.
Chemical Identity and Properties
This compound is a key building block for PROTAC synthesis. Its structure is designed for straightforward conjugation to a target protein ligand.
| Property | Value | Source |
| Molecular Formula | C34H50N4O9 | [1] |
| Molecular Weight | 658.8 g/mol | [1] |
| IUPAC Name | 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][2][3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid | [1] |
| Synonyms | HY-131190, CS-0130236 | [1] |
| Function | E3 Ligase Ligand-Linker Conjugate | [2][3][4] |
Role in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This compound provides the IAP E3 ligase-binding motif and the linker for the construction of such PROTACs.
The primary application of this compound is in the creation of PROTACs targeting the anti-apoptotic protein Bcl-xL.[2][3][4] Overexpression of Bcl-xL is a hallmark of many cancers, contributing to tumor survival and resistance to therapy. By inducing the degradation of Bcl-xL, these PROTACs can trigger apoptosis in cancer cells. The recruitment of the IAP E3 ligase is a strategic choice to overcome potential resistance mechanisms associated with more commonly used E3 ligases like VHL and CRBN.
Signaling Pathway of IAP-Recruiting Bcl-xL PROTACs
The mechanism of action for a PROTAC synthesized from this compound involves the formation of a ternary complex between the PROTAC, the target protein (Bcl-xL), and the IAP E3 ligase. This proximity induces the ubiquitination of Bcl-xL, marking it for degradation by the proteasome.
Caption: Mechanism of IAP-recruiting PROTAC-mediated Bcl-xL degradation.
Quantitative Data
The efficacy of PROTACs derived from IAP-binding ligands is quantified by their ability to induce the degradation of the target protein (DC50 and Dmax) and their cytotoxic effect on cancer cells (IC50). The following table summarizes representative data for an IAP-recruiting Bcl-xL PROTAC, referred to as Compound 8a in the referenced literature.
| Parameter | Cell Line | Value | Reference |
| DC50 (Bcl-xL Degradation) | MyLa 1929 | Not explicitly stated in abstract | [5][6] |
| Dmax (Bcl-xL Degradation) | MyLa 1929 | >90% (inferred) | [6] |
| IC50 (Cell Viability) | MyLa 1929 | Potent (comparable to ABT-263) | [5][6] |
| Platelet Toxicity | Human Platelets | Significantly reduced vs. ABT-263 | [5][6] |
Experimental Protocols
The synthesis and evaluation of PROTACs derived from this compound involve several key experimental procedures.
Synthesis of an IAP-Recruiting Bcl-xL PROTAC
The synthesis involves the deprotection of the N-Boc group on this compound, followed by amide coupling with a ligand for the target protein, Bcl-xL (e.g., a derivative of ABT-263).
Caption: General workflow for the synthesis of an IAP-recruiting Bcl-xL PROTAC.
Western Blot Analysis for Bcl-xL Degradation
This is a fundamental technique to visualize and quantify the reduction in Bcl-xL protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., MyLa 1929) to an appropriate confluency. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Bcl-xL. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of Bcl-xL degradation relative to the loading control.
Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC, the parent Bcl-xL inhibitor (e.g., ABT-263), and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable chemical tool for the development of IAP-recruiting PROTACs. Its application in creating degraders of the anti-apoptotic protein Bcl-xL offers a promising therapeutic strategy for various cancers. The ability to recruit an alternative E3 ligase like IAP expands the toolkit for targeted protein degradation, potentially overcoming resistance and reducing off-target toxicities. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these novel therapeutic agents.
References
- 1. MDM2-BCL-X L PROTACs enable degradation of BCL-X L and stabilization of p53 – ScienceOpen [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of N-Boc-SBP-0636457-O-C3-COOH in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-SBP-0636457-O-C3-COOH is a crucial chemical entity in the field of targeted protein degradation. It is a Boc-protected E3 ligase ligand-linker conjugate, specifically incorporating a ligand for the Inhibitor of Apoptosis Proteins (IAP) E3 ligase.[1] This molecule serves as a synthetic building block for the creation of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This guide provides a comprehensive overview of the mechanism of action of PROTACs derived from this compound, with a focus on their role in the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL).
Core Mechanism of Action: PROTAC-Mediated Bcl-xL Degradation
PROTACs synthesized using this compound are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. The core mechanism involves the formation of a ternary complex between the target protein (Bcl-xL), the PROTAC, and an E3 ubiquitin ligase (IAP).[2]
This process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, featuring a Bcl-xL binding moiety and the IAP ligand derived from this compound, simultaneously binds to Bcl-xL and an IAP E3 ligase. This brings the target protein and the E3 ligase into close proximity.
-
Ubiquitination of Bcl-xL: Within the ternary complex, the IAP E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of Bcl-xL. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated Bcl-xL is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades Bcl-xL into small peptides.
-
PROTAC Recycling: After inducing the ubiquitination of Bcl-xL, the PROTAC molecule is released from the complex and can catalytically induce the degradation of multiple Bcl-xL proteins.
This targeted degradation of Bcl-xL offers a significant therapeutic advantage over traditional inhibition, as it removes the entire protein from the cell, potentially leading to a more profound and durable biological response. A key study by Zhang X, et al. in the European Journal of Medicinal Chemistry (2020) demonstrated the successful application of this strategy by developing IAP-recruiting Bcl-xL PROTACs.[3]
Signaling Pathways and Biological Consequences
The degradation of Bcl-xL by these PROTACs has profound implications for the intrinsic apoptotic pathway. Bcl-xL is a key anti-apoptotic protein that sequesters pro-apoptotic proteins such as Bax and Bak, preventing them from forming pores in the mitochondrial outer membrane.[4]
By degrading Bcl-xL, the PROTACs unleash Bax and Bak, leading to:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize and form pores in the mitochondrial membrane.
-
Cytochrome c Release: The pores allow for the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases, primarily caspase-3.
-
Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This targeted induction of apoptosis in cancer cells that are dependent on Bcl-xL for survival is the primary therapeutic rationale for developing these PROTACs.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative IAP-recruiting Bcl-xL PROTACs, as reported in the literature. These compounds were synthesized using precursors related to this compound.
Table 1: In Vitro Cytotoxicity of IAP-Recruiting Bcl-xL PROTACs
| Compound | Cell Line | IC50 (nM) | E3 Ligase Recruited | Reference |
| Compound 8a | MyLa 1929 | 62 | IAP | [5] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Bcl-xL Degradation Potency of a Representative IAP-Recruiting PROTAC
| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| Compound 8a | MyLa 1929 | Not explicitly reported | Potent degradation observed | IAP | [5] |
DC50 (Half-maximal degradation concentration) is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and characterization of PROTACs. The following sections provide an overview of the key experimental protocols used in the study by Zhang X, et al. (2020).
Western Blot Analysis for Bcl-xL Degradation
This is a fundamental assay to confirm and quantify the degradation of the target protein.
1. Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., MyLa 1929) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTAC compound or vehicle control (DMSO) for a specified duration (e.g., 16 hours).[5]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[6]
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading of protein for each sample.[6]
4. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Bcl-xL. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to normalize for protein loading.[6]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Bcl-xL protein levels to the loading control.
-
Calculate the percentage of remaining Bcl-xL protein relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the PROTACs on cancer cells.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC compound for a specified period (e.g., 72 hours).[5]
3. MTT Reagent Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[7]
5. Absorbance Measurement:
-
Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.[7]
6. Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for an IAP-recruiting Bcl-xL PROTAC.
Apoptotic Signaling Pathway Induced by Bcl-xL Degradation
Caption: Downstream signaling cascade following Bcl-xL degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for evaluating the efficacy of a novel PROTAC.
Conclusion
This compound is a valuable chemical tool for the development of IAP-recruiting PROTACs aimed at the targeted degradation of Bcl-xL. This approach offers a promising strategy to overcome the limitations of traditional Bcl-xL inhibitors by inducing the complete removal of the protein, thereby robustly triggering the apoptotic cascade in cancer cells. The provided data, protocols, and diagrams serve as a comprehensive technical guide for researchers in the field of targeted protein degradation and oncology drug discovery. Further research and development of PROTACs derived from this and similar building blocks hold significant potential for advancing cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide to the IAP Ligand N-Boc-SBP-0636457-O-C3-COOH for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IAP (Inhibitor of Apoptosis) ligand N-Boc-SBP-0636457-O-C3-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its mechanism of action as a SMAC mimetic, its application in recruiting IAP E3 ligases for the degradation of target proteins, and presents quantitative data and experimental protocols derived from the successful development of IAP-recruiting BCL-XL PROTACs.
Core Concepts: IAP Ligands and PROTAC Technology
PROTACs are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[1] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]
The recruitment of different E3 ligases can overcome resistance mechanisms and expand the scope of targetable proteins.[2][3] While VHL and CRBN are commonly recruited E3 ligases, there is growing interest in utilizing other ligases such as IAPs.[2][3] IAP-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), have shown significant promise.[4]
This compound is a derivative of the SMAC mimetic SBP-0636457, functionalized with a Boc-protected amine and a carboxylic acid linker.[5][6] This design allows for its incorporation into PROTACs, enabling the recruitment of IAP E3 ligases to a specific protein of interest.[5][7]
Mechanism of Action: A SMAC Mimetic Approach
This compound acts as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic.[8] Endogenous SMAC promotes apoptosis by binding to and antagonizing IAP proteins.[8] This IAP ligand mimics the N-terminal AVPI motif of SMAC, allowing it to bind to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP.[8]
By binding to cIAP1 and cIAP2, SMAC mimetics induce their auto-ubiquitination and subsequent proteasomal degradation.[7] This leads to the stabilization of NIK (NF-κB-inducing kinase) and the activation of the non-canonical NF-κB pathway.[7] Furthermore, by antagonizing XIAP, they relieve the inhibition of caspases, thereby promoting apoptosis.[7] In the context of a PROTAC, this IAP ligand brings the E3 ligase activity of cIAP1 or XIAP into proximity with the target protein, leading to its ubiquitination and degradation.
PROTAC-mediated Protein Degradation Workflow
Quantitative Data: BCL-XL Degradation
The following data is summarized from the study by Zhang X, et al. (2020), which utilized an IAP ligand structurally related to this compound to generate potent BCL-XL degrading PROTACs.[2] The study highlights the efficacy of recruiting IAP E3 ligases for targeted degradation.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Recruited E3 Ligase |
| PROTAC 8a | MyLa 1929 | ~100 | >90 | 180 | IAP |
| PROTAC 8a | MOLT-4 | ~100 | >90 | 250 | IAP |
| PROTAC 8a | RS4;11 | ~250 | >90 | 450 | IAP |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage. IC50: Half-maximal inhibitory concentration for cell viability.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of PROTACs derived from this compound. The following are key experimental protocols.
Western Blotting for BCL-XL Degradation
This protocol is used to quantify the reduction in BCL-XL protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., MyLa 1929, MOLT-4) at a density of 0.5 x 10^6 cells/mL and allow them to grow overnight. Treat the cells with varying concentrations of the IAP-recruiting PROTAC for 16-24 hours.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for BCL-XL. A loading control antibody (e.g., β-actin or GAPDH) should be used.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BCL-XL signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.
Western Blotting Experimental Workflow
Cell Viability Assay
This protocol assesses the cytotoxic effect of BCL-XL degradation.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Viability Assessment: Add a cell viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the cell viability against the log of the PROTAC concentration and use non-linear regression to calculate the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the Target-PROTAC-IAP ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow the ternary complex to accumulate. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (e.g., BCL-XL) or the E3 ligase (e.g., XIAP) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform Western blotting to detect the presence of the target protein, the E3 ligase, and other components of the complex. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
Conclusion
This compound is a valuable chemical tool for the development of IAP-recruiting PROTACs. Its ability to engage IAP E3 ligases provides an effective strategy for the targeted degradation of proteins of interest, such as the anti-apoptotic protein BCL-XL. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers working to advance the field of targeted protein degradation. The successful application of this IAP ligand in creating potent and selective BCL-XL degraders underscores the potential of this approach to overcome existing therapeutic challenges.[2][3]
References
- 1. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 2. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PROTAC BCL-XL degraders as potent anticancer agents with low on-target platelet toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Role of N-Boc-SBP-0636457-O-C3-COOH in Pioneering IAP-Recruiting PROTACs for BCL-XL Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component in the design of effective PROTACs is the E3 ligase ligand-linker conjugate. This technical guide focuses on N-Boc-SBP-0636457-O-C3-COOH , an E3 ligase ligand-linker conjugate that has been instrumental in the development of PROTACs recruiting the Inhibitor of Apoptosis Proteins (IAPs) for the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).
Core Concepts: PROTACs and the IAP E3 Ligase Family
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The choice of E3 ligase is a critical determinant of a PROTAC's efficacy and tissue selectivity. While the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases are commonly recruited, resistance mechanisms can arise from low expression or mutation of these ligases.[2][3] This has spurred the exploration of alternative E3 ligases, such as the IAP family. IAPs are often overexpressed in cancer cells and contribute to tumor progression and drug resistance, making them attractive targets for cancer therapy.[4] PROTACs that recruit IAPs are also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[2]
This compound: A Key Building Block
This compound is a crucial reagent for constructing IAP-recruiting PROTACs. It consists of:
-
SBP-0636457 : A potent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that serves as the IAP ligand. It binds to the BIR domains of IAP proteins, particularly cIAP1, cIAP2, and XIAP.
-
-O-C3-COOH : A three-carbon aliphatic chain linker with a terminal carboxylic acid. This functional group provides a convenient attachment point for coupling to a POI ligand.
-
N-Boc : A tert-butyloxycarbonyl protecting group on the SBP-0636457 moiety, which can be removed during the PROTAC synthesis process.
Application in BCL-XL Degradation
The anti-apoptotic protein BCL-XL is a well-validated cancer target. However, inhibitors of BCL-XL can cause on-target toxicity, particularly to platelets, which rely on BCL-XL for their survival. PROTAC-mediated degradation of BCL-XL offers a promising strategy to overcome this limitation by achieving tissue-selective protein elimination.
A seminal study by Zhang et al. (2020) demonstrated the successful development of IAP-recruiting BCL-XL PROTACs using a derivative of this compound.[2][3] These PROTACs were shown to effectively degrade BCL-XL in various cancer cell lines, including those with low expression of CRBN, where CRBN-recruiting PROTACs were less effective.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative IAP-recruiting BCL-XL PROTAC, compound 8a , from the study by Zhang et al. (2020).[2]
Table 1: BCL-XL Degradation Efficiency of PROTAC 8a
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| MyLa 1929 | 50-100 | >90 |
| MOLT-4 | ~250 | ~80 |
| RS4;11 | ~250 | ~70 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Anti-proliferative Activity of PROTAC 8a
| Cell Line | IC₅₀ (nM) |
| MyLa 1929 | 100-250 |
| MOLT-4 | 250-500 |
| RS4;11 | 250-500 |
IC₅₀: Half-maximal inhibitory concentration.
Table 3: Platelet Viability Assay
| Compound | IC₅₀ in Human Platelets (nM) |
| ABT-263 (Parent BCL-XL inhibitor) | <100 |
| PROTAC 8a | >1000 |
These data highlight the potent BCL-XL degradation and anti-proliferative activity of the IAP-recruiting PROTAC in cancer cells, coupled with significantly reduced toxicity to platelets compared to the parent BCL-XL inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of IAP-recruiting BCL-XL PROTACs.
Synthesis of an IAP-Recruiting BCL-XL PROTAC
This protocol describes the general steps for synthesizing a PROTAC by coupling a BCL-XL ligand (e.g., a derivative of ABT-263 with an available amine group) to this compound.
Materials:
-
This compound
-
BCL-XL ligand with a terminal amine
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and HOBt (1.2 eq) and stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amide Coupling: In a separate flask, dissolve the BCL-XL ligand-amine (1.1 eq) in anhydrous DMF. Add the activated this compound solution to the BCL-XL ligand solution. Add DIPEA (3.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for BCL-XL Degradation
This assay quantifies the reduction in cellular BCL-XL protein levels following PROTAC treatment.
Materials:
-
Cancer cell lines (e.g., MyLa 1929, MOLT-4)
-
PROTAC of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCL-XL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified duration (e.g., 16 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BCL-XL antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using the ECL reagent. Quantify the band intensities using densitometry software. Normalize the BCL-XL band intensity to the corresponding β-actin band intensity. Calculate the percentage of BCL-XL remaining relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Cancer cell lines
-
PROTAC of interest
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the PROTAC concentration and determine the IC₅₀ value using non-linear regression.
Visualizations: Signaling Pathways and Workflows
IAP-Mediated Signaling Pathway
The following diagram illustrates the central role of IAPs in regulating apoptosis and how SMAC mimetics (the core of SBP-0636457) can modulate this pathway.
References
- 1. Proteolysis-targeting chimeras and their implications in breast cancer [explorationpub.com]
- 2. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
The Role of N-Boc-SBP-0636457-O-C3-COOH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. This technical guide delves into the pivotal role of N-Boc-SBP-0636457-O-C3-COOH, an E3 ligase ligand-linker conjugate, in the development of potent and selective protein degraders. Specifically, we will focus on its application in the creation of PROTACs that recruit the Inhibitor of Apoptosis Proteins (IAP) E3 ligase for the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), a key target in various cancers.
This compound serves as a crucial building block, providing the necessary chemical moieties to engage the IAP E3 ligase. Its unique structure, incorporating an IAP ligand and a carboxylic acid-terminated linker, facilitates the straightforward synthesis of PROTACs. By linking this E3 ligase-recruiting element to a ligand for a target protein, researchers can create powerful degraders that trigger the ubiquitination and subsequent proteasomal degradation of that target.
Core Concepts in IAP-Recruiting PROTACs
The mechanism of action for PROTACs synthesized from precursors like this compound involves the formation of a ternary complex between the target protein (e.g., Bcl-xL), the PROTAC molecule, and an IAP E3 ligase. This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
A key advantage of recruiting IAP E3 ligases is the potential to overcome resistance mechanisms that may arise with other commonly used E3 ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), due to low expression or mutations in cancer cells.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of IAP-recruiting Bcl-xL PROTACs, including compound 8a from the foundational study by Zhang et al. (2020), which utilizes a derivative of this compound.[1]
Table 1: Anti-proliferative Activity of IAP-Recruiting Bcl-xL PROTACs
| Compound | Cell Line | IC50 (nM) |
| 8a | MyLa 1929 | 62 |
| ABT-263 (control) | MyLa 1929 | 55 |
Table 2: Bcl-xL Degradation Potency of IAP-Recruiting PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| 8a | MyLa 1929 | ~100 | >90 |
Table 3: Selectivity of Compound 8a
| Compound | Cell Line/Cell Type | IC50 (nM) | Selectivity (Platelets/MyLa 1929) |
| 8a | MyLa 1929 | 62 | >16 |
| 8a | Human Platelets | >1000 | |
| ABT-263 | MyLa 1929 | 55 | ~1 |
| ABT-263 | Human Platelets | ~50 |
Experimental Protocols
Detailed methodologies are essential for the successful design and evaluation of PROTACs. The following are key experimental protocols adapted from the literature.
Western Blotting for Bcl-xL Degradation
-
Cell Culture and Treatment: Seed cancer cells (e.g., MyLa 1929) at a density of 0.5 x 10^6 cells/mL in 6-well plates. Allow cells to adhere and grow for 24 hours. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel for electrophoresis. Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Bcl-xL (1:1000 dilution) and a loading control (e.g., β-actin, 1:5000 dilution) overnight at 4°C.
-
Detection and Analysis: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the Bcl-xL protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Cell Viability Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well. For suspension cells like MyLa 1929, seed at 50,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds for 72 hours.
-
Viability Assessment: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle-treated control cells and plot the cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[1]
In-Cell Ubiquitination Assay
-
Cell Transfection and Treatment: Co-transfect HEK293T cells with plasmids encoding for HA-tagged ubiquitin and the target protein (e.g., FLAG-tagged Bcl-xL). After 24 hours, treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using an anti-FLAG antibody conjugated to magnetic beads.
-
Immunoblotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-HA antibody to detect ubiquitinated Bcl-xL and an anti-FLAG antibody to detect total immunoprecipitated Bcl-xL. An increase in the high-molecular-weight smear upon PROTAC treatment indicates enhanced ubiquitination of the target protein.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in targeted protein degradation.
Caption: Mechanism of IAP-recruiting PROTAC action.
Caption: General workflow for PROTAC synthesis and evaluation.
Caption: Apoptotic signaling pathway modulation by Bcl-xL degradation.
References
The Genesis of a PROTAC Building Block: A Technical Guide to N-Boc-SBP-0636457-O-C3-COOH
For Immediate Release
This technical guide provides an in-depth overview of the discovery, history, and core functionalities of N-Boc-SBP-0636457-O-C3-COOH, a pivotal E3 ligase ligand-linker conjugate. Developed for researchers, scientists, and professionals in the field of drug development, this document details the experimental protocols and quantitative data associated with its role in the creation of potent Proteolysis Targeting Chimeras (PROTACs).
Introduction: A Building Block for Targeted Protein Degradation
This compound is a synthetic chemical entity that serves as a crucial building block in the construction of PROTACs. It comprises two key components:
-
SBP-0636457: A potent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).
-
N-Boc-O-C3-COOH linker: A protected carboxylic acid linker that facilitates the covalent attachment to a ligand targeting a protein of interest.
The primary application of this conjugate is in the design and synthesis of PROTACs that recruit IAP E3 ligases to induce the degradation of specific target proteins. The research that led to the development and application of IAP-recruiting PROTACs, and by extension the foundational components like this compound, is prominently detailed in a 2020 publication in the European Journal of Medicinal Chemistry by Zhang et al.[1][2][3] This work focused on creating B-cell lymphoma-extra large (BCL-XL) protein degraders for cancer therapy.[1][2]
Discovery and Scientific Context
The development of this compound is intrinsically linked to the broader strategy of creating PROTACs that leverage IAP E3 ligases.[1] Traditional PROTACs often utilize other E3 ligases like VHL or Cereblon. However, the expression levels of these ligases can vary across different cancer cell lines, potentially limiting the efficacy of the corresponding PROTACs.[4] To overcome this, researchers explored alternative E3 ligases, such as IAPs, which are often overexpressed in cancer cells.
The work by Zhang et al. (2020) demonstrated the successful design and synthesis of IAP-recruiting BCL-XL PROTACs.[1][2] In their study, they synthesized a series of PROTACs by conjugating the BCL-XL inhibitor ABT-263 with an IAP ligand, which is structurally related to SBP-0636457. The linker component, in this case, a derivative of this compound, was crucial for connecting the two active moieties. This research established the utility of IAP-based PROTACs in degrading BCL-XL and inducing apoptosis in cancer cells, thereby providing a strong rationale for the synthesis and commercial availability of building blocks like this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₄H₅₀N₄O₉ | PubChem[5] |
| Molecular Weight | 658.8 g/mol | PubChem[5] |
| IUPAC Name | 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid | PubChem[5] |
| Synonyms | HY-131190, CS-0130236 | PubChem[5] |
Mechanism of Action in PROTAC Formation and Function
The core function of this compound is to serve as a readily available intermediate for the synthesis of IAP-recruiting PROTACs. The workflow and subsequent mechanism of action are illustrated below.
Quantitative Data from Related IAP-Recruiting PROTACs
The following table summarizes key quantitative data from the study by Zhang et al. (2020), which utilized an IAP ligand structurally similar to SBP-0636457 in their PROTAC design. These data highlight the potency of such constructs.
| Compound | BCL-XL Degradation (DC₅₀, nM) in MOLM-13 cells | Anti-proliferative Activity (IC₅₀, nM) in MOLM-13 cells |
| PROTAC 8a | 1.6 | 4.8 |
| PROTAC 8b | 3.2 | 11.2 |
| PROTAC 8c | 5.6 | 23.5 |
| ABT-263 (parent inhibitor) | >1000 | 3.1 |
Data extracted from Zhang X, et al. Eur J Med Chem. 2020;199:112397.
Detailed Experimental Protocols
The following are representative experimental protocols adapted from the methodologies described in the foundational research by Zhang et al. (2020).
General Synthesis of an IAP-Recruiting PROTAC
This protocol outlines the general steps for synthesizing a PROTAC using a building block like this compound.
-
Boc Deprotection: The N-Boc protecting group on this compound is removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to yield the free amine.
-
Amide Coupling: The deprotected linker-ligand conjugate is then coupled with the carboxylic acid moiety of the target protein ligand (e.g., a derivative of ABT-263) using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The final PROTAC is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein (e.g., BCL-XL) in cells treated with the PROTAC.
-
Cell Culture and Treatment: Cancer cells (e.g., MOLM-13) are cultured to an appropriate density and then treated with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA (Bicinchoninic acid) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-BCL-XL) and a loading control (e.g., anti-GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The level of protein degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay
This protocol measures the effect of the PROTAC on the proliferation and viability of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with a serial dilution of the PROTAC or a control compound (e.g., the parent inhibitor) for a defined period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent, such as CellTiter-Glo®, is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its availability as a pre-formed E3 ligase ligand-linker conjugate streamlines the synthesis of IAP-recruiting PROTACs, enabling researchers to more rapidly explore the therapeutic potential of degrading a wide range of protein targets. The foundational research that underpins its utility highlights the power of leveraging alternative E3 ligases to overcome potential resistance mechanisms and expand the applicability of PROTAC technology in oncology and beyond.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. This compound | C34H50N4O9 | CID 146673058 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Boc-SBP-0636457-O-C3-COOH: An E3 Ligase Ligand-Linker Conjugate for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-SBP-0636457-O-C3-COOH is a crucial chemical tool in the rapidly evolving field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, specifically designed for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase and a C3 carboxylic acid linker, providing a versatile building block for creating PROTACs aimed at degrading specific proteins of interest. One of its key applications is in the design of PROTACs targeting the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), a high-value target in oncology. This guide provides a comprehensive overview of this compound, including its chemical properties, its role in the synthesis of potent Bcl-xL degrading PROTACs, and the associated experimental protocols and signaling pathways.
Chemical and Physical Properties
A summary of the key computed chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₃₄H₅₀N₄O₉ | PubChem |
| Molecular Weight | 658.8 g/mol | PubChem |
| IUPAC Name | 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid | PubChem |
| PubChem CID | 146673058 | PubChem |
Role in PROTAC Development: Targeting Bcl-xL
This compound serves as a pivotal precursor in the synthesis of IAP-recruiting PROTACs. The terminal carboxylic acid group allows for the covalent attachment of a warhead that specifically binds to the target protein, in this case, Bcl-xL. The resulting heterobifunctional molecule can simultaneously bind to both the IAP E3 ligase and Bcl-xL, leading to the formation of a ternary complex. This proximity induces the ubiquitination of Bcl-xL by the E3 ligase, marking it for degradation by the proteasome.
The development of IAP-recruiting PROTACs for Bcl-xL degradation is particularly significant. While other E3 ligases like von Hippel-Lindau (VHL) and Cereblon (CRBN) are commonly used in PROTAC design, some cancer cell lines exhibit low expression of these ligases, leading to reduced efficacy of the corresponding PROTACs.[1][2] IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), offer an alternative and effective strategy in such contexts.[3]
A notable study by Zhang et al. demonstrated the successful synthesis and evaluation of IAP-recruiting Bcl-xL PROTACs derived from this compound.[1][2] The synthesized PROTACs showed potent degradation of Bcl-xL across various cancer cell lines.[1][2]
Quantitative Data: In Vitro Efficacy of a Derived Bcl-xL PROTAC
The following table summarizes the in vitro efficacy of a representative IAP-recruiting Bcl-xL PROTAC synthesized using a derivative of this compound.
| Cell Line | PROTAC DC₅₀ (nM) | PROTAC IC₅₀ (nM) |
| MOLT-4 | 12.5 | 25 |
| RS4;11 | 25 | 50 |
| Kelly | 50 | 100 |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Synthesis of an IAP-Recruiting Bcl-xL PROTAC
The following is a representative protocol for the synthesis of a Bcl-xL PROTAC utilizing an activated form of this compound and a Bcl-xL inhibitor warhead (e.g., ABT-263 derivative).
Materials:
-
This compound
-
Bcl-xL inhibitor with a suitable linker attachment point (e.g., an amine-functionalized ABT-263 derivative)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Activation of the Carboxylic Acid: Dissolve this compound, DCC, and NHS in anhydrous DMF. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.
-
Coupling Reaction: To the activated ester solution, add the amine-functionalized Bcl-xL inhibitor. Continue stirring at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with a suitable organic solvent and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash chromatography or preparative HPLC to obtain the Boc-protected PROTAC.
-
Boc Deprotection: Dissolve the purified Boc-protected PROTAC in a mixture of TFA and DCM. Stir at room temperature for 1-2 hours.
-
Final Purification: Remove the solvent and TFA under reduced pressure. Purify the final PROTAC product by preparative HPLC to yield the desired compound.
Western Blot Analysis for Bcl-xL Degradation
This protocol outlines the procedure to assess the degradation of Bcl-xL in cancer cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line of interest (e.g., MOLT-4)
-
Synthesized Bcl-xL PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Bcl-xL and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-Bcl-xL antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the Bcl-xL signal to the β-actin signal to determine the extent of degradation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for an IAP-recruiting Bcl-xL PROTAC.
Caption: A typical experimental workflow for the evaluation of a novel PROTAC.
References
- 1. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-Boc-SBP-0636457-O-C3-COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-SBP-0636457-O-C3-COOH, an E3 ligase ligand-linker conjugate critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, relevant experimental protocols, and its role in targeted protein degradation pathways.
Physicochemical Properties
This compound is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Weight | 658.8 g/mol | PubChem[1] |
| Molecular Formula | C₃₄H₅₀N₄O₉ | PubChem[1] |
| IUPAC Name | 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid | PubChem[1] |
| Synonyms | HY-131190, CS-0130236 | PubChem[1] |
Role in PROTAC-Mediated Protein Degradation
This compound serves as a crucial component in the design of PROTACs. It incorporates a ligand for an E3 ubiquitin ligase, connected to a linker with a terminal carboxylic acid. This functional group allows for the covalent attachment of a ligand for a target protein, thus forming the complete PROTAC molecule. The resulting PROTAC then hijacks the cell's natural protein disposal system to degrade the target protein.
The general mechanism of action for a PROTAC synthesized using this building block is illustrated in the signaling pathway diagram below.
References
Methodological & Application
Application Notes and Protocols for N-Boc-SBP-0636457-O-C3-COOH in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] A typical PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] By inducing the formation of a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism offers a powerful therapeutic approach, distinct from traditional occupancy-based inhibition.[3]
N-Boc-SBP-0636457-O-C3-COOH is a key building block for the synthesis of PROTACs that recruit the Inhibitor of Apoptosis Protein (IAP) E3 ligase.[4][5] It is a pre-synthesized E3 ligase ligand-linker conjugate, incorporating the IAP ligand SBP-0636457, which functions as a SMAC mimetic and binds to the BIR domains of IAP proteins.[6][7] This building block features a C3 carboxylic acid linker for conjugation to a POI ligand and a Boc-protected amine on the IAP ligand, offering versatile synthetic handles for PROTAC assembly.
Chemical Profile of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₅₀N₄O₉ | [8] |
| Molecular Weight | 658.8 g/mol | [8] |
| CAS Number | Not available in search results | |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in DMF, DMSO | Assumed |
| Storage | Store at -20°C for long-term stability | Assumed |
PROTAC Synthesis Strategies using this compound
N-Boc-SBP-06364557-O-C3-COOH provides two primary reactive handles for PROTAC synthesis: the terminal carboxylic acid and the Boc-protected amine. This allows for two main synthetic strategies depending on the functional groups available on the POI ligand.
Strategy A: Amide bond formation using the terminal carboxylic acid. This is the most direct approach if the POI ligand has a free amine group.
Strategy B: Amide bond formation using the deprotected amine. This strategy is applicable if the POI ligand possesses a carboxylic acid group. It involves an initial Boc-deprotection step.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling to an Amine-Functionalized POI Ligand (Strategy A)
This protocol describes the coupling of the terminal carboxylic acid of this compound with an amine-functionalized POI ligand (POI-NH₂).
Step 1: Activation of the Carboxylic Acid
-
Dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a peptide coupling agent such as HATU (1.2 equivalents) or HBTU (1.2 equivalents).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Step 2: Coupling with the POI Ligand
-
In a separate flask, dissolve the amine-functionalized POI ligand (POI-NH₂) (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the POI ligand to the activated this compound solution.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) (EtOAc) or another suitable organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the final PROTAC.
Protocol 2: Synthesis of a PROTAC via Boc Deprotection and Coupling to a Carboxylic Acid-Functionalized POI Ligand (Strategy B)
This protocol involves the initial removal of the Boc protecting group from this compound, followed by coupling with a carboxylic acid-functionalized POI ligand (POI-COOH).
Step 1: Boc Deprotection
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid-functionalized POI ligand (POI-COOH) (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add a peptide coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3.0 equivalents) and stir for 15-30 minutes to activate the carboxylic acid.
-
Dissolve the crude deprotected amine from Step 1 in anhydrous DMF and add it to the activated POI ligand solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
Step 3: Work-up and Purification
-
Follow the same work-up and purification procedure as described in Protocol 1, Step 3.
Visualization of Synthetic Workflow and Mechanism of Action
Caption: Synthetic strategies for PROTAC synthesis using this compound.
Caption: General mechanism of action for an IAP-recruiting PROTAC.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a PROTAC using this compound. Actual results may vary depending on the specific POI ligand used.
| Parameter | Protocol 1 (Strategy A) | Protocol 2 (Strategy B) |
| Equivalents of Reagents | ||
| This compound | 1.0 | 1.0 |
| POI Ligand | 1.1 (POI-NH₂) | 1.0 (POI-COOH) |
| Coupling Reagent (e.g., HATU) | 1.2 | 1.2 |
| Base (e.g., DIPEA) | 3.0 | 3.0 |
| Deprotection Reagent (TFA) | N/A | Excess (20-50% v/v) |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Anhydrous DCM (Deprotection), Anhydrous DMF (Coupling) |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 2-16 hours | 1-3 hours (Deprotection), 12-24 hours (Coupling) |
| Expected Outcome | ||
| Yield | 30-70% (highly substrate-dependent) | 20-60% (highly substrate-dependent) |
| Purity (after purification) | >95% | >95% |
| Analytical Techniques | ||
| Monitoring | LC-MS | LC-MS |
| Characterization | ¹H NMR, ¹³C NMR, HRMS | ¹H NMR, ¹³C NMR, HRMS |
Conclusion
This compound is a versatile and valuable building block for the synthesis of IAP-recruiting PROTACs. The presence of both a carboxylic acid and a protected amine allows for flexible synthetic strategies to conjugate a wide variety of POI ligands. The detailed protocols and diagrams provided in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of novel PROTAC therapeutics. Successful synthesis will depend on careful optimization of reaction conditions and purification methods for each specific target PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SBP-0636457 | TargetMol [targetmol.com]
- 8. This compound | C34H50N4O9 | CID 146673058 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Boc-SBP-0636457-O-C3-COOH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-SBP-0636457-O-C3-COOH is a key chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as a building block incorporating a ligand for the Inhibitor of Apoptosis Proteins (IAP) E3 ubiquitin ligase, connected to a C3 carboxylic acid linker. This compound is instrumental in the development of PROTACs aimed at inducing the degradation of specific target proteins, a novel and promising strategy in therapeutic development, particularly in oncology.
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome. The use of this compound allows for the creation of PROTACs that specifically hijack the IAP E3 ligase.
A primary application of this chemical is in the generation of PROTACs targeting the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). Overexpression of Bcl-xL is a hallmark of many cancers, contributing to tumor cell survival and resistance to conventional therapies. PROTACs that induce the degradation of Bcl-xL offer a therapeutic advantage over small molecule inhibitors by potentially overcoming resistance mechanisms and reducing off-target effects.
Mechanism of Action: IAP-Recruiting Bcl-xL PROTACs
A PROTAC synthesized from this compound functions by inducing the degradation of the target protein, such as Bcl-xL. The process involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the Bcl-xL protein and an IAP E3 ligase, forming a transient ternary complex.
-
Ubiquitination: Within this complex, the IAP E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of Bcl-xL.
-
Proteasomal Degradation: The poly-ubiquitinated Bcl-xL is then recognized and targeted for degradation by the 26S proteasome.
-
PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released and can catalytically trigger the degradation of multiple Bcl-xL protein molecules.
The degradation of Bcl-xL leads to the release of pro-apoptotic proteins (e.g., BIM, BAK, BAX), which in turn triggers the intrinsic apoptotic pathway, culminating in cancer cell death.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with a Bcl-xL PROTAC
This protocol outlines the general steps for treating cancer cell lines with a PROTAC synthesized using this compound.
Materials:
-
Cancer cell line known to express Bcl-xL (e.g., MOLT-4, MyLa 1929)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Bcl-xL PROTAC (synthesized from this compound)
-
DMSO (for stock solution preparation)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (6-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture plates at a predetermined density. For a 6-well plate, a common density is 2 x 10^5 cells/well. For a 96-well plate, 1 x 10^4 cells/well is typical.
-
Allow the cells to adhere and grow overnight in the incubator.
-
-
PROTAC Preparation:
-
Prepare a stock solution of the Bcl-xL PROTAC in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal dose.
-
-
Cell Treatment:
-
Remove the old medium from the cell culture plates.
-
Add the medium containing the different concentrations of the PROTAC to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest PROTAC concentration.
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 16, 24, or 48 hours).
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses as described in the subsequent protocols.
-
Protocol 2: Western Blotting for Bcl-xL Degradation
This protocol is to quantify the reduction in Bcl-xL protein levels following PROTAC treatment.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Bcl-xL, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Bcl-xL antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Bcl-xL band intensity to the loading control.
-
Calculate the percentage of Bcl-xL degradation relative to the vehicle control.
-
Plot the percentage of remaining Bcl-xL against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of Bcl-xL degradation on cell viability.
Materials:
-
Treated cells in a 96-well plate from Protocol 1
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
MTT Addition:
-
Following the PROTAC treatment period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
-
Data Presentation
Table 1: Quantitative Analysis of a Hypothetical IAP-Recruiting Bcl-xL PROTAC (PROTAC-X)
| Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| MOLT-4 | 25 | >90 | 50 |
| MyLa 1929 | 40 | >85 | 75 |
| RS4;11 | 30 | >90 | 60 |
DC50: Concentration for 50% protein degradation. Dmax: Maximum protein degradation. IC50: Concentration for 50% inhibition of cell viability.
Visualizations
Signaling Pathway
Designing Potent and Selective Bcl-xL Degraders Using N-Boc-SBP-0636457-O-C3-COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma-extra large (Bcl-xL) protein is a key anti-apoptotic regulator and a validated target in oncology. However, direct inhibition of Bcl-xL is often associated with on-target toxicity, specifically thrombocytopenia, due to the dependence of platelets on Bcl-xL for survival. Proteolysis-targeting chimeras (PROTACs) offer a promising strategy to overcome this limitation by inducing the selective degradation of Bcl-xL in cancer cells. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel Bcl-xL degraders utilizing the IAP (Inhibitor of Apoptosis Protein) E3 ligase ligand-linker conjugate, N-Boc-SBP-0636457-O-C3-COOH.
Introduction: Targeting Bcl-xL for Degradation
Bcl-xL prevents apoptosis by sequestering pro-apoptotic proteins like BAX and BAK.[1] Its overexpression in various cancers contributes to tumor survival and resistance to therapy.[2] PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce degradation of a target protein. They consist of a "warhead" that binds the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By recruiting an E3 ligase that is highly expressed in cancer cells but has low expression in platelets, such as IAP, it is possible to design Bcl-xL degraders with an improved therapeutic window.[3][4]
This guide focuses on the use of This compound , an E3 ligase ligand-linker conjugate that incorporates a potent IAP ligand, to synthesize a novel Bcl-xL degrader, hereafter referred to as IA-Bcl-xL-D1 . We will use a derivative of the well-characterized Bcl-xL/Bcl-2 inhibitor, ABT-263 (Navitoclax), as the warhead.
Mechanism of Action
The designed IAP-recruiting Bcl-xL PROTAC, IA-Bcl-xL-D1, will function by inducing the formation of a ternary complex between Bcl-xL and the IAP E3 ligase. This proximity facilitates the poly-ubiquitination of Bcl-xL, marking it for degradation by the 26S proteasome. The degradation of Bcl-xL releases pro-apoptotic proteins, leading to the activation of the caspase cascade and ultimately, apoptosis in Bcl-xL-dependent cancer cells.
Bcl-xL Signaling Pathway
Bcl-xL is a central node in the intrinsic apoptosis pathway. By sequestering pro-apoptotic proteins BAX and BAK, it prevents mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, which is a critical step in apoptosome formation and caspase activation. Degrading Bcl-xL disrupts this protective mechanism.
Data Presentation: Expected Performance of IA-Bcl-xL-D1
The following tables summarize the expected quantitative data for the newly designed Bcl-xL degrader, IA-Bcl-xL-D1, based on reported values for similar IAP-recruiting PROTACs.[1][5]
Table 1: In Vitro Degradation Profile of IA-Bcl-xL-D1
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |
|---|---|---|---|---|
| IA-Bcl-xL-D1 | MOLT-4 | ~50-100 | >90 | 16 |
| IA-Bcl-xL-D1 | MyLa 1929 | ~25-75 | >90 | 16 |
| ABT-263 (Control) | MOLT-4 | N/A | No Degradation | 16 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Table 2: Cellular Potency and Selectivity of IA-Bcl-xL-D1
| Compound | Cell Line | IC50 (nM) | Selectivity Index (Platelets/Cancer Cells) |
|---|---|---|---|
| IA-Bcl-xL-D1 | MOLT-4 | ~20-60 | >100-fold |
| IA-Bcl-xL-D1 | MyLa 1929 | ~15-50 | >100-fold |
| IA-Bcl-xL-D1 | Human Platelets | >5000 | - |
| ABT-263 (Control) | MOLT-4 | ~20 | ~1 |
| ABT-263 (Control) | Human Platelets | ~25 | - |
IC50: Half-maximal inhibitory concentration for cell viability.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of the IAP-recruiting Bcl-xL degrader, IA-Bcl-xL-D1.
Synthesis of IA-Bcl-xL-D1
The synthesis involves a standard amide coupling reaction between an amine-functionalized ABT-263 derivative (Warhead-NH2) and the carboxylic acid of the this compound linker-ligand conjugate.
Materials:
-
Amine-functionalized ABT-263 derivative (synthesis based on literature procedures for creating linker attachment points).
-
This compound (MedChemExpress, HY-131190).[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous DMF (N,N-Dimethylformamide).
-
TFA (Trifluoroacetic acid).
-
DCM (Dichloromethane).
-
Reverse-phase HPLC for purification.
-
LC-MS and NMR for characterization.
Protocol:
-
Amide Coupling:
-
In a dry flask under an inert atmosphere (N2 or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of the amine-functionalized ABT-263 derivative (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude Boc-protected PROTAC by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected PROTAC in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-3 hours. Monitor by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
-
Purification:
-
Purify the final compound, IA-Bcl-xL-D1, by reverse-phase preparative HPLC to achieve >95% purity.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Overall Experimental Workflow for Characterization
Western Blotting for Bcl-xL Degradation
This protocol quantifies the reduction in cellular Bcl-xL protein levels following treatment with IA-Bcl-xL-D1.
Materials:
-
Bcl-xL dependent cell lines (e.g., MOLT-4, MyLa 1929).
-
IA-Bcl-xL-D1, ABT-263, DMSO (vehicle control).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 12% polyacrylamide).
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-Bcl-xL, Mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
ECL detection reagent.
Protocol:
-
Cell Culture and Treatment:
-
Seed MOLT-4 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with a dose-response curve of IA-Bcl-xL-D1 (e.g., 1 nM to 10 µM), ABT-263 (1 µM), or DMSO for 16-24 hours.
-
-
Cell Lysis:
-
Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Bcl-xL antibody (e.g., 1:1000 dilution) and anti-β-actin antibody (e.g., 1:5000 dilution) in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the Bcl-xL band intensity to the β-actin loading control.
-
Plot the percentage of remaining Bcl-xL against the degrader concentration and fit to a dose-response curve to determine DC50 and Dmax values.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
MOLT-4 cells, MyLa 1929 cells, and isolated human platelets.
-
Opaque-walled 96-well or 384-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer plate reader.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., 5,000 cells/well) or platelets in 100 µL of culture medium in a 96-well opaque plate.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of IA-Bcl-xL-D1, ABT-263, or DMSO vehicle control.
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Record luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control cells. Plot cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Confirmation of PROTAC Mechanism
To confirm that degradation is mediated by the proteasome and the recruited IAP E3 ligase, a Western Blot is performed with co-treatment of specific inhibitors.
Protocol:
-
Cell Treatment:
-
Pre-treat MOLT-4 cells for 2 hours with either:
-
A proteasome inhibitor: MG-132 (10 µM).
-
A competitive IAP ligand (e.g., LCL161, 20 µM).
-
A competitive Bcl-xL binder: ABT-263 (10 µM).[1]
-
-
Add IA-Bcl-xL-D1 (at a concentration near its DC50, e.g., 100 nM) to the pre-treated cells and incubate for an additional 16 hours.
-
-
Western Blot Analysis:
-
Perform Western Blotting for Bcl-xL as described in Protocol 3.3.
-
-
Interpretation:
-
If the degradation of Bcl-xL by IA-Bcl-xL-D1 is blocked or significantly reduced in the presence of MG-132, the competitive IAP ligand, or ABT-263, it confirms that the degradation is dependent on the proteasome, IAP E3 ligase engagement, and direct binding to Bcl-xL, respectively.[1]
-
AlphaLISA Assay for Ternary Complex Formation
This in vitro assay measures the formation of the Bcl-xL :: IA-Bcl-xL-D1 :: IAP ternary complex.
Materials:
-
His-tagged recombinant human Bcl-xL protein.
-
GST-tagged recombinant human IAP protein (e.g., XIAP or cIAP1).
-
IA-Bcl-xL-D1.
-
AlphaLISA Anti-His Acceptor beads (PerkinElmer).
-
AlphaLISA Glutathione Donor beads (PerkinElmer).
-
AlphaLISA Assay Buffer.
-
384-well ProxiPlate.
-
Alpha-enabled plate reader.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of IA-Bcl-xL-D1 in AlphaLISA Assay Buffer.
-
Prepare solutions of His-Bcl-xL (e.g., final concentration 5 nM) and GST-IAP (e.g., final concentration 5 nM) in the assay buffer.
-
-
Assay Incubation:
-
In a 384-well plate, add:
-
5 µL of His-Bcl-xL solution.
-
5 µL of GST-IAP solution.
-
5 µL of the IA-Bcl-xL-D1 dilution (or vehicle control).
-
-
Incubate for 60-90 minutes at room temperature.[7]
-
-
Bead Addition:
-
Prepare a mix of Anti-His Acceptor beads and Glutathione Donor beads in assay buffer.
-
Add 10 µL of the bead mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
A bell-shaped curve is expected when plotting the AlphaLISA signal against the PROTAC concentration, which is characteristic of ternary complex formation. The peak of the curve indicates the optimal concentration for complex formation.
-
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the rational design, synthesis, and evaluation of novel IAP-recruiting Bcl-xL degraders using this compound. By leveraging the differential expression of IAP E3 ligases, this approach has the potential to yield potent and selective anti-cancer agents with a significantly improved safety profile compared to traditional Bcl-xL inhibitors. The detailed methodologies for key biochemical and cellular assays will enable researchers to effectively characterize these next-generation therapeutics.
References
- 1. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 3. This compound | C34H50N4O9 | CID 146673058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLAS2024 [slas2024.eventscribe.net]
Application Notes and Protocols for N-Boc-SBP-0636457-O-C3-COOH Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-SBP-0636457-O-C3-COOH is a synthesized E3 ligase ligand-linker conjugate, which can be utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The physicochemical properties of PROTAC components, such as solubility and stability, are critical for their efficacy and developability as therapeutic agents.
This document provides detailed protocols for assessing the aqueous solubility and stability of this compound. These protocols are designed to be adaptable for various research and early drug development settings.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C34H50N4O9 | PubChem |
| Molecular Weight | 658.8 g/mol | PubChem[4] |
| IUPAC Name | 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][4][5]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid | PubChem[4] |
Solubility Testing Protocols
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. Two common methods for solubility determination are the kinetic and equilibrium solubility assays.
Kinetic Solubility Assessment
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[6][7]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small volume (e.g., 5 µL) of each DMSO solution to a larger volume (e.g., 245 µL) of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a new 96-well plate.[6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.[6]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Data Presentation:
| Compound | Buffer | Temperature (°C) | Incubation Time (h) | Kinetic Solubility (µM) |
| This compound | PBS (pH 7.4) | 25 | 2 | [Insert experimental value] |
| This compound | PBS (pH 5.0) | 25 | 2 | [Insert experimental value] |
| This compound | Simulated Gastric Fluid | 37 | 1 | [Insert experimental value] |
Experimental Workflow for Kinetic Solubility:
Equilibrium (Thermodynamic) Solubility Assessment
This method determines the solubility of a compound after it has reached equilibrium in a specific solvent, providing a more accurate measure than kinetic solubility.[8]
Experimental Protocol:
-
Compound Addition: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Incubate the vial at a constant temperature (e.g., 25°C or 37°C) on a shaker or rotator for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[8]
-
Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The equilibrium solubility is the concentration of the compound in the saturated solution.
Data Presentation:
| Compound | Buffer | Temperature (°C) | Equilibration Time (h) | Equilibrium Solubility (µg/mL) | Equilibrium Solubility (µM) |
| This compound | PBS (pH 7.4) | 25 | 48 | [Insert experimental value] | [Insert experimental value] |
| This compound | PBS (pH 5.0) | 25 | 48 | [Insert experimental value] | [Insert experimental value] |
| This compound | Water | 25 | 48 | [Insert experimental value] | [Insert experimental value] |
Experimental Workflow for Equilibrium Solubility:
Stability Testing Protocols
Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a compound.[5][9] It also helps to identify potential degradation products.
Solid-State Stability
This protocol assesses the stability of the compound in its solid form under various environmental conditions.
Experimental Protocol:
-
Sample Preparation: Aliquot a known amount of solid this compound into appropriate vials.
-
Storage Conditions: Store the vials under different conditions as per ICH guidelines, such as:
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).[5]
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or morphology.
-
Purity: Use a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
-
Moisture Content: Karl Fischer titration, if applicable.
-
-
Data Analysis: Plot the percentage of the parent compound remaining over time for each storage condition.
Data Presentation:
| Storage Condition | Time Point (Months) | Appearance | Purity (%) by HPLC | Degradation Products (%) |
| 25°C / 60% RH | 0 | White Powder | 99.5 | <0.1 |
| 3 | [Observation] | [Value] | [Value] | |
| 6 | [Observation] | [Value] | [Value] | |
| 12 | [Observation] | [Value] | [Value] | |
| 40°C / 75% RH | 0 | White Powder | 99.5 | <0.1 |
| 1 | [Observation] | [Value] | [Value] | |
| 3 | [Observation] | [Value] | [Value] | |
| 6 | [Observation] | [Value] | [Value] | |
| Photostability | [Duration] | [Observation] | [Value] | [Value] |
Solution-State Stability
This protocol evaluates the stability of the compound when dissolved in a relevant solvent or formulation buffer.
Experimental Protocol:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in relevant buffers (e.g., PBS pH 7.4, acetate (B1210297) buffer pH 5.0) and co-solvents (e.g., DMSO/PBS mixture).
-
Storage Conditions: Store the solutions at various temperatures, such as:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C
-
Elevated Temperature: 40°C
-
-
Time Points: Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours, and weekly).
-
Analysis: Analyze the aliquots at each time point using a stability-indicating HPLC method to determine the concentration of the parent compound.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point and determine the degradation rate if applicable.
Data Presentation:
| Solvent/Buffer | Temperature (°C) | Time Point | Concentration (µg/mL) | % Remaining |
| PBS (pH 7.4) | 4 | 0 h | 100 | 100 |
| 24 h | [Value] | [Value] | ||
| 72 h | [Value] | [Value] | ||
| 1 week | [Value] | [Value] | ||
| PBS (pH 7.4) | 25 | 0 h | 100 | 100 |
| 24 h | [Value] | [Value] | ||
| 72 h | [Value] | [Value] | ||
| 1 week | [Value] | [Value] | ||
| 10% DMSO/PBS | 25 | 0 h | 100 | 100 |
| 24 h | [Value] | [Value] | ||
| 72 h | [Value] | [Value] | ||
| 1 week | [Value] | [Value] |
Logical Flow for Stability Program:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 4. This compound | C34H50N4O9 | CID 146673058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. stabilityhub.com [stabilityhub.com]
Application Notes and Protocols for IAP-Recruiting BCL-XL PROTACs Derived from N-Boc-SBP-0636457-O-C3-COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Boc-SBP-0636457-O-C3-COOH is a key chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a precursor, incorporating a ligand for the Inhibitor of Apoptosis (IAP) E3 ligase coupled with a linker. This component is crucial for the generation of heterobifunctional molecules designed to induce the degradation of specific target proteins. A notable application is in the creation of IAP-recruiting BCL-XL PROTACs, such as compound 8a , which has been demonstrated to be a potent degrader of the anti-apoptotic protein BCL-XL in various cancer cell lines.[1][2][3] These PROTACs offer a promising therapeutic strategy by overcoming resistance mechanisms associated with other E3 ligase recruiters and can exhibit a wider therapeutic window due to reduced toxicity in cell types with low E3 ligase expression, such as platelets.[1][2]
Mechanism of Action:
The PROTAC molecule, synthesized using the this compound precursor, functions by hijacking the cell's natural protein disposal system. The IAP ligand portion of the PROTAC binds to an IAP E3 ubiquitin ligase, while the other end of the molecule binds to the target protein, BCL-XL. This induced proximity results in the formation of a ternary complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to BCL-XL. The polyubiquitinated BCL-XL is then recognized and degraded by the 26S proteasome.[3][4][5] This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins, leading to the accumulation of pro-apoptotic signals and ultimately, cancer cell death.
References
- 1. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for N-Boc-SBP-0636457-O-C3-COOH Conjugation to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-SBP-0636457-O-C3-COOH is a synthetic E3 ligase ligand-linker conjugate.[1][2][3][4][5] This molecule incorporates an IAP (Inhibitor of Apoptosis Protein) ligand and a linker arm terminating in a carboxylic acid, making it suitable for conjugation to other molecules, such as proteins, for targeted protein degradation studies, including the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] This document provides detailed protocols for the covalent conjugation of this compound to a protein of interest utilizing the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][7][8][9] This "zero-length" crosslinking method facilitates the formation of a stable amide bond between the carboxylic acid group of the linker and primary amine groups (e.g., lysine (B10760008) residues) on the surface of the target protein.[6][7][10]
Principle of Conjugation
The conjugation of this compound to a protein of interest is achieved through a two-step process mediated by EDC and NHS.[6][7]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[6][7][10] This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][10]
-
Formation of a Stable NHS Ester and Reaction with Protein: The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[6][7][10] This NHS ester then readily reacts with primary amines on the protein of interest, such as the ε-amine of lysine residues or the N-terminal α-amine, to form a stable amide bond, releasing NHS.[6][11] The coupling reaction with the amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[6]
Data Presentation: Recommended Reagent Molar Ratios
Successful conjugation depends on several factors, including the molar ratios of the reactants, pH, and reaction time.[12] The following table provides recommended starting molar ratios for the conjugation reaction. Optimization may be required for each specific protein of interest.
| Reagent | Molar Ratio (relative to Protein) | Notes |
| This compound | 10 - 50 fold molar excess | A higher excess can increase the degree of labeling but may also lead to protein precipitation or loss of activity. |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 10 - 50 fold molar excess | Should be prepared fresh immediately before use as it is prone to hydrolysis.[9] |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | 10 - 50 fold molar excess | Sulfo-NHS is the water-soluble analog and is often preferred for protein reactions to improve efficiency.[7][10] Like EDC, it should be prepared fresh. |
Experimental Protocols
This section provides a detailed two-step protocol for the conjugation of this compound to a protein of interest.
Materials and Reagents
-
Protein of Interest (in an amine-free buffer, e.g., MES or PBS)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[9]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound
-
Desalting columns or dialysis cassettes for buffer exchange and purification
Step 1: Preparation of Protein and Reagents
-
Protein Preparation:
-
Prepare the protein of interest at a concentration of 1-10 mg/mL in Coupling Buffer.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS or MES using a desalting column or dialysis.[12]
-
-
This compound Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution.
-
-
EDC/NHS Solution:
-
Immediately before use, prepare a solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly in aqueous solutions.[12]
-
Step 2: Conjugation Reaction
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound solution with the freshly prepared EDC/NHS solution in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to allow for the formation of the NHS ester.
-
-
Conjugation to the Protein of Interest:
-
Add the activated this compound mixture to the prepared protein solution in Coupling Buffer.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
Step 3: Purification of the Conjugate
-
Remove excess, unreacted small molecules and byproducts by passing the reaction mixture through a desalting column or by performing dialysis against an appropriate buffer (e.g., PBS).[13][14]
Step 4: Characterization of the Conjugate
The extent of conjugation, or the Degree of Labeling (DOL), should be determined to ensure the quality and reproducibility of your conjugate.[14][15] The DOL represents the average number of small molecule molecules conjugated to each protein molecule.[16]
Protocol for Determining Degree of Labeling (DOL) by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of this compound.
-
Calculate the concentration of the protein, correcting for the absorbance of the conjugated molecule at 280 nm.[13]
-
Calculate the concentration of the conjugated this compound.
-
The DOL is the molar ratio of the conjugated molecule to the protein.[14]
Note: The ideal DOL typically falls between 2 and 10 for antibodies, but the optimal ratio depends on the specific protein and application.[14] Over-labeling can sometimes lead to protein aggregation or loss of biological activity.[16]
Visualization of the Experimental Workflow
Caption: Experimental workflow for protein conjugation.
Signaling Pathway Diagram
Caption: Chemical conjugation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 5. fluoroprobe.com [fluoroprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for N-Boc-SBP-0636457-O-C3-COOH based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.
N-Boc-SBP-0636457-O-C3-COOH is a versatile building block for the synthesis of PROTACs that recruit the Inhibitor of Apoptosis Protein (IAP) E3 ligase. It comprises the IAP ligand SBP-0636457 conjugated to a 3-carbon carboxylic acid linker, with a Boc-protected amine. This pre-synthesized ligand-linker conjugate simplifies the synthesis of IAP-recruiting PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). This document provides detailed protocols for the synthesis and evaluation of PROTACs utilizing this compound, with a focus on creating Bcl-xL degraders as described in the work of Zhang X, et al. (2020).[1]
Signaling Pathway of IAP-Recruiting PROTACs
IAP-recruiting PROTACs function by inducing the proximity of the target protein and the IAP E3 ligase. This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: IAP-recruiting PROTAC signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of a Bcl-xL PROTAC using this compound
This protocol describes the synthesis of a Bcl-xL PROTAC by conjugating this compound with an amine-functionalized Bcl-xL ligand (e.g., an analogue of ABT-263). The synthesis involves a standard amide coupling reaction.
Workflow for PROTAC Synthesis
Caption: Workflow for the synthesis of a Bcl-xL PROTAC.
Materials:
-
This compound
-
Amine-functionalized Bcl-xL ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Deionized water
Procedure:
-
Amide Coupling:
-
Dissolve this compound (1.0 eq) and the amine-functionalized Bcl-xL ligand (1.2 eq) in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected PROTAC in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM several times to remove residual TFA.
-
-
Purification and Characterization:
-
Purify the final PROTAC compound by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot Analysis of Bcl-xL Degradation
This protocol details the procedure for evaluating the degradation of Bcl-xL in a cancer cell line (e.g., MOLT-4) treated with the synthesized PROTAC.
Materials:
-
Cancer cell line (e.g., MOLT-4)
-
Synthesized Bcl-xL PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-Bcl-xL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
PVDF membrane
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the Bcl-xL PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control and a co-treatment with MG132 as a negative control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the Bcl-xL band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of Bcl-xL degradation relative to the DMSO control.
-
Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Protocol 3: Cell Viability Assay
This protocol is for assessing the anti-proliferative effect of the Bcl-xL PROTAC on cancer cells.
Materials:
-
Cancer cell line (e.g., MOLT-4)
-
Synthesized Bcl-xL PROTAC
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
96-well opaque-walled plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the Bcl-xL PROTAC for 72 hours.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Protocol 4: Platelet Toxicity Assay
This protocol evaluates the on-target toxicity of the Bcl-xL PROTAC on human platelets.
Materials:
-
Freshly isolated human platelets
-
Synthesized Bcl-xL PROTAC
-
ABT-263 (positive control)
-
Tyrode's salt solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
Procedure:
-
Isolate human platelets from healthy donor blood.
-
Resuspend the platelets in Tyrode's salt solution.
-
Treat the platelets with various concentrations of the Bcl-xL PROTAC and ABT-263 for a specified time (e.g., 24 hours).
-
Assess platelet viability using the CellTiter-Glo® assay.
-
Compare the toxicity profile of the PROTAC to that of ABT-263.
Data Presentation
The following tables summarize the expected quantitative data for a successful Bcl-xL PROTAC based on the findings of Zhang X, et al. (2020).[1]
Table 1: In Vitro Degradation of Bcl-xL by PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| Bcl-xL PROTAC | MOLT-4 | 50 - 100 | > 90 |
| Bcl-xL PROTAC | MyLa 1929 | 30 - 80 | > 85 |
| Negative Control | MOLT-4 | > 1000 | < 10 |
Table 2: Anti-proliferative Activity of Bcl-xL PROTACs
| Compound | Cell Line | IC50 (nM) |
| Bcl-xL PROTAC | MOLT-4 | 60 - 120 |
| Bcl-xL PROTAC | MyLa 1929 | 50 - 100 |
| ABT-263 | MOLT-4 | 150 - 250 |
Table 3: Platelet Toxicity of Bcl-xL PROTACs
| Compound | IC50 in Platelets (µM) | Selectivity (Platelets IC50 / MOLT-4 IC50) |
| Bcl-xL PROTAC | > 3 | > 30 |
| ABT-263 | ~ 0.2 | ~ 1 |
Conclusion
This compound is a valuable building block for the streamlined synthesis of IAP-recruiting PROTACs. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, in vitro characterization, and evaluation of the therapeutic potential of the resulting PROTACs. By following these detailed methodologies, researchers can efficiently develop novel protein degraders for various therapeutic targets.
References
Application Notes: Characterization of N-Boc-SBP-0636457-O-C3-COOH, a Novel STAT3 Signaling Pathway Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] Under normal physiological conditions, STAT3 activation is transient and tightly regulated.[1] However, aberrant and persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers and inflammatory diseases, making it a prime therapeutic target.[1][3] Constitutively active STAT3 promotes tumorigenesis by regulating the expression of genes involved in the cell cycle and apoptosis prevention.[1]
N-Boc-SBP-0636457-O-C3-COOH is a novel small molecule inhibitor designed to target the STAT3 signaling pathway. Its chemical structure features a tert-Butyloxycarbonyl (Boc) protected amine, a core scaffold (SBP), and a carboxylic acid linker, suggesting its potential for high-affinity binding and further chemical modification. These application notes provide detailed protocols for a suite of in vitro assays to characterize the inhibitory activity of this compound on the STAT3 pathway.
Hypothesized Mechanism of Action
The canonical STAT3 signaling cascade is initiated by cytokines or growth factors, leading to the activation of Janus kinases (JAKs).[1] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), which induces STAT3 homodimerization through reciprocal SH2 domain interactions.[1][4] These activated dimers then translocate to the nucleus, bind to specific DNA response elements, and initiate the transcription of target genes.[1] this compound is hypothesized to act by directly binding to the STAT3 SH2 domain, thereby inhibiting STAT3 dimerization and subsequent downstream signaling events.[3][5]
Visualization of the STAT3 Signaling Pathway and Drug Target
STAT3 signaling pathway with the proposed point of inhibition.
Experimental Protocols and Data Presentation
In Vitro STAT3 Dimerization Assay (Fluorescence Polarization)
This biochemical assay measures the ability of the compound to disrupt the interaction between phosphorylated STAT3 and a fluorescently labeled phosphopeptide probe derived from the STAT3 SH2 domain binding sequence.[5]
Protocol Workflow
Workflow for the STAT3 Fluorescence Polarization assay.
Detailed Methodology
-
Reagent Preparation : Prepare assay buffer (e.g., 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.1% NP-40). Prepare serial dilutions of this compound in assay buffer.
-
Assay Plate Setup : To a 384-well, low-volume, black plate, add recombinant STAT3 protein (e.g., 75 nM final concentration) and the test compound.
-
Incubation : Incubate the plate for 15 minutes at room temperature.[6]
-
Probe Addition : Add a fluorescently labeled phosphotyrosine peptide probe (e.g., FITC-GpYLPQTV) to all wells.[6]
-
Final Incubation : Incubate for an additional 30 minutes at room temperature, protected from light.
-
Measurement : Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis : Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Summary
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | STAT3 Dimerization | Fluorescence Polarization | 2.5 ± 0.4 |
| Stattic (Positive Control) | STAT3 Dimerization | Fluorescence Polarization | 5.1 ± 0.8 |
Cell-Based STAT3 Phosphorylation Assay (Western Blot)
This assay determines the compound's ability to inhibit cytokine-induced STAT3 phosphorylation at Tyr705 in a cellular context.[2][7]
Protocol Workflow
Workflow for Western Blot analysis of STAT3 phosphorylation.
Detailed Methodology
-
Cell Culture : Seed a STAT3-dependent cell line (e.g., MDA-MB-468 breast cancer cells) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation : Serum-starve the cells for 12-24 hours.[1]
-
Compound Treatment : Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulation : Stimulate the cells with a cytokine such as IL-6 (e.g., 20 ng/mL) for 30 minutes to induce STAT3 phosphorylation.[8]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[9]
-
Western Blot : Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin).[2]
-
Detection and Analysis : Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
Hypothetical Data Summary
| Treatment Concentration (µM) | p-STAT3 / Total STAT3 Ratio (Normalized) |
| Vehicle Control (IL-6) | 1.00 |
| 0.1 | 0.85 |
| 1.0 | 0.52 |
| 10.0 | 0.15 |
| 50.0 | 0.05 |
STAT3-Dependent Reporter Gene Assay
This assay measures the transcriptional activity of STAT3. It uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing STAT3-specific DNA binding elements.[1][10]
Detailed Methodology
-
Cell Culture : Seed STAT3 reporter cells (e.g., HEK293T transfected with a STAT3-luciferase reporter plasmid) in a 96-well white plate.
-
Compound Treatment : Treat cells with serial dilutions of this compound for 1-2 hours.
-
Stimulation : Add a STAT3 activator, such as IL-6 (20 ng/mL), to the wells and incubate for an optimal time determined during assay development (e.g., 6 hours).[1]
-
Cell Lysis and Luminescence Reading : Lyse the cells using a passive lysis buffer.[1] Add a luciferase assay reagent and immediately measure luminescence with a microplate luminometer.
-
Data Analysis : Normalize the reporter activity to a co-transfected control (e.g., Renilla luciferase) if applicable. Calculate the IC50 value from the dose-response curve.
Hypothetical Data Summary
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | STAT3 Transcriptional Activity | Luciferase Reporter | 4.2 ± 0.6 |
| Stattic (Positive Control) | STAT3 Transcriptional Activity | Luciferase Reporter | 8.5 ± 1.1 |
Cell Viability Assay
This assay assesses the effect of the compound on the proliferation and viability of cancer cells that are dependent on STAT3 signaling.
Detailed Methodology
-
Cell Seeding : Seed a STAT3-dependent cancer cell line (e.g., MDA-MB-468) in a 96-well plate at an appropriate density.
-
Compound Treatment : After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation : Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement : Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
Data Analysis : Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) value.
Hypothetical Data Summary
| Compound | Cell Line | Assay Type | GI50 (µM) |
| This compound | MDA-MB-468 | Cell Viability | 7.8 ± 1.2 |
| Doxorubicin (Positive Control) | MDA-MB-468 | Cell Viability | 0.5 ± 0.1 |
These protocols provide a comprehensive framework for the in vitro characterization of this compound as a novel inhibitor of the STAT3 signaling pathway. The combination of biochemical and cell-based assays allows for a thorough evaluation of its potency, mechanism of action, and anti-proliferative effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualization and quantification of dynamic STAT3 homodimerization in living cells using homoFluoppi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mesoscale.com [mesoscale.com]
- 10. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
Application Notes and Protocols for the Analytical Characterization of N-Boc-SBP-0636457-O-C3-COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Boc-SBP-0636457-O-C3-COOH is an E3 ligase ligand-linker conjugate, a key component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit specific proteins to E3 ubiquitin ligases for targeted protein degradation. Accurate characterization of this compound is critical to ensure its purity, identity, and stability, which are essential for the synthesis of effective and reliable PROTACs.
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of standard analytical techniques.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₃₄H₅₀N₄O₉ |
| Molecular Weight | 658.8 g/mol [4] |
| IUPAC Name | 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid[4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and methanol |
Experimental Workflow
The following diagram illustrates a typical workflow for the analytical characterization of this compound.
Caption: Experimental workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of small molecules.[5] A reversed-phase HPLC method is suitable for this compound.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a working concentration of 100 µg/mL with the initial mobile phase composition.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 25.1 | 20 |
| 30 | 20 |
-
Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Expected Data:
| Parameter | Expected Value |
| Retention Time (tR) | ~15-20 minutes |
| Purity | ≥ 95% |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity of the compound.[6]
Protocol:
-
Sample Preparation: Use the same sample prepared for HPLC analysis.
-
Instrumentation:
-
LC-MS System: Waters ACQUITY UPLC I-Class with a single quadrupole mass spectrometer or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Mass Range: m/z 100 - 1000.
-
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 8 | 90 |
| 10 | 90 |
| 10.1 | 10 |
| 12 | 10 |
-
Data Analysis: Extract the mass spectrum corresponding to the major chromatographic peak. Compare the observed mass-to-charge ratio (m/z) with the theoretical value.
Expected Data:
| Ion | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 659.36 | 659.4 ± 0.2 |
| [M-H]⁻ | 657.34 | 657.3 ± 0.2 |
| [M+Na]⁺ | 681.34 | 681.3 ± 0.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the detailed chemical structure of a molecule.[7]
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.
-
Temperature: 25 °C.
-
-
Data Acquisition: Acquire spectra with appropriate parameters (e.g., pulse sequences, number of scans, relaxation delays).
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecular structure.
Expected ¹H NMR Data (Illustrative - in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~7.0-8.0 | m | - | Aromatic protons |
| ~1.4 | s | 9H | Boc (-C(CH₃)₃) |
| ... | ... | ... | ... |
Expected ¹³C NMR Data (Illustrative - in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~174 | Carboxylic acid (-COOH) |
| ~155 | Boc carbonyl (-COO-) |
| ~78 | Boc quaternary carbon (-C(CH₃)₃) |
| ~28 | Boc methyl carbons (-C(CH₃)₃) |
| ... | ... |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent with a UATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Acquisition: Collect the background spectrum and then the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Data:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~2970 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid, Amide, Carbamate) |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1530 | Medium | N-H bend (Amide II) |
| ~1160 | Strong | C-O stretch (Carbamate) |
Signaling Pathway Diagram
While this compound is a component for building PROTACs and does not have a signaling pathway itself, the following diagram illustrates the general mechanism of action for a PROTAC synthesized from this linker.
Caption: General mechanism of action for a PROTAC utilizing a linker derived from this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C34H50N4O9 | CID 146673058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques for Protein Characterization | MtoZ Biolabs [mtoz-biolabs.com]
N-Boc-SBP-0636457-O-C3-COOH: A Guide for Researchers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, N-Boc-SBP-0636457-O-C3-COOH is a key chemical tool in the rapidly advancing field of targeted protein degradation. This bifunctional molecule serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate disease-causing proteins. This document provides a comprehensive overview of this compound, including supplier information, key data, and detailed protocols for its application in the laboratory.
Supplier and Purchasing Information
This compound is available from several chemical suppliers specializing in reagents for biomedical research. Researchers should note that this product is intended for research use only.
| Supplier | Catalog Number | Notes |
| MedChemExpress (MCE) | HY-131190 | Global supplier of bioactive molecules.[1] |
| DC Chemicals | --- | A supplier of small molecule compounds for drug discovery. |
Physicochemical Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₄H₅₀N₄O₉ | PubChem[2][3] |
| Molecular Weight | 658.8 g/mol | PubChem[2][3] |
| Description | A synthesized E3 ligase ligand-linker conjugate incorporating an IAP ligand and a linker.[4][5] | MCE[1] |
| Storage | Room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage recommendations.[1] | MCE[1] |
| Intended Use | For research use only. Not for human or veterinary use.[4] | MCE[1] |
Application Notes
This compound is an advanced intermediate used in the construction of PROTACs. PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6] The underlying principle of PROTAC technology is to bring a target protein into close proximity with an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]
This particular molecule, this compound, incorporates a ligand for an Inhibitor of Apoptosis Protein (IAP) E3 ligase and a C3 carboxylic acid linker.[4][5] The Boc (tert-Butyloxycarbonyl) protecting group on the IAP ligand allows for controlled, stepwise synthesis of the final PROTAC. The terminal carboxylic acid group on the linker provides a reactive handle for conjugation to a ligand for the protein of interest.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of a PROTAC and its subsequent biological evaluation.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines the chemical conjugation of this compound to a hypothetical amine-containing ligand for a protein of interest (POI-NH₂).
Materials:
-
This compound
-
POI-NH₂ (ligand for the protein of interest with a primary or secondary amine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and EDC (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Coupling with the POI Ligand:
-
To the activated ester solution, add the POI-NH₂ (1 equivalent) dissolved in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature overnight. Monitor the formation of the product by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected PROTAC.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected PROTAC in a solution of TFA in DCM (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Remove the solvent and TFA under reduced pressure (co-evaporate with DCM or toluene (B28343) if necessary) to yield the final PROTAC.
-
Protocol 2: In Vitro Evaluation of the Synthesized PROTAC
This protocol describes a general workflow for assessing the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cell-based assay.
Materials:
-
Cancer cell line expressing the protein of interest
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (for stock solutions)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium from a concentrated stock solution in DMSO.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation for each treatment condition relative to the vehicle control.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Mechanism of action of a PROTAC synthesized using an E3 ligase ligand-linker.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C34H50N4O9 | CID 146673058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Boc-SBP-0636457-O-C3-COOH PROTAC Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental efficiency of PROTACs derived from N-Boc-SBP-0636457-O-C3-COOH. This E3 ligase ligand-linker conjugate incorporates a ligand for the Inhibitor of Apoptosis Proteins (IAP) and is utilized in designing potent PROTACs, such as those targeting BCL-xL for degradation.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PROTACs using this compound?
A1: PROTACs synthesized with this linker hijack the cell's ubiquitin-proteasome system. The IAP ligand part of the molecule recruits an IAP E3 ubiquitin ligase, while the other end of the PROTAC binds to the target protein (e.g., BCL-xL). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[7][8] The PROTAC molecule is then released to catalytically induce the degradation of more target proteins.[9]
Q2: Which specific E3 ligases are recruited by this linker?
A2: The SBP-0636457 moiety is designed to recruit members of the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases, which includes cIAP1, cIAP2, and XIAP.[10][11] The expression levels of these specific IAP proteins in your cell line of interest can significantly impact the efficiency of your PROTAC.[12]
Q3: How do I assess the efficiency of my PROTAC?
A3: The efficiency of a PROTAC is primarily measured by two parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
These values are determined by performing a dose-response experiment and quantifying the remaining target protein levels, typically by Western Blot.[13]
Q4: What is the "hook effect" and how can I avoid it?
A4: The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or Poor Target Degradation | 1. Low E3 Ligase Expression: The target cells may have low endogenous levels of the specific IAP E3 ligase (cIAP1, XIAP) recruited by your PROTAC.[12] 2. Impaired Ternary Complex Formation: The linker length or geometry may not be optimal for the specific target protein and E3 ligase pair.[14][15] 3. Cell Permeability Issues: The PROTAC may have poor cell membrane permeability due to its high molecular weight and physicochemical properties. 4. Compound Instability: The PROTAC may be unstable in the experimental conditions. | 1. Verify E3 Ligase Expression: Check the expression levels of cIAP1 and XIAP in your cell line by Western Blot or proteomics.[12] Consider using a different cell line with higher expression. 2. Optimize Linker: If possible, synthesize analogs with different linker lengths and compositions. 3. Assess Permeability: Perform cell permeability assays. Consider optimizing the PROTAC structure to improve its physicochemical properties. 4. Confirm Compound Integrity: Verify the stability of your PROTAC using analytical methods like LC-MS. |
| High DC50 Value (Low Potency) | 1. Suboptimal Ternary Complex Cooperativity: Weak interactions within the ternary complex can lead to inefficient ubiquitination. 2. High Target Protein Synthesis Rate: The cell may be synthesizing new target protein at a rate that counteracts the degradation. | 1. Structural Modeling: Use computational modeling to predict and improve the stability of the ternary complex.[15] 2. Time-Course Experiment: Perform a time-course experiment to find the optimal degradation window. Shorter treatment times might reveal more profound degradation before new synthesis occurs. |
| Low Dmax Value (Incomplete Degradation) | 1. "Hook Effect": High PROTAC concentrations can inhibit ternary complex formation. 2. E3 Ligase Auto-degradation: Some IAP-based PROTACs can induce self-degradation of the recruited E3 ligase, limiting the overall degradation capacity.[7] 3. Drug Resistance: Mutations in the target protein or E3 ligase can prevent PROTAC binding or function. | 1. Titrate PROTAC Concentration: Perform a detailed dose-response curve to identify the optimal concentration that avoids the hook effect. 2. Monitor E3 Ligase Levels: Check the protein levels of the recruited IAP ligase after PROTAC treatment. 3. Sequence Target and Ligase: If resistance is suspected, sequence the target protein and E3 ligase genes to check for mutations. |
| Poor Solubility | Physicochemical Properties: PROTACs often have high molecular weights and lipophilicity, leading to poor solubility in aqueous buffers. | 1. Solvent Optimization: Test solubility in various biocompatible solvents (e.g., DMSO) and determine the maximum tolerable concentration in your assay. 2. Use of Solubilizing Agents: Include agents like cyclodextrins or low percentages of non-ionic detergents (e.g., Tween-20) in your buffer. 3. pH Adjustment: Evaluate the effect of pH on the solubility of your PROTAC. |
Quantitative Data Summary
The following table summarizes representative data for IAP-recruiting BCL-xL PROTACs to provide a benchmark for expected efficiency. Note that performance can vary significantly based on the specific PROTAC structure, cell line, and experimental conditions.
| Compound | Target(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Cell Viability IC50 (nM) | Reference |
| PROTAC 8a | BCL-xL | IAP | MyLa 1929 | ~500 (at 16h) | >90% | ~500 | Zhang X, et al. (2020)[4][5][12] |
| PROTAC 753b | BCL-xL / BCL-2 | VHL | H146 | BCL-xL: 2.5 | >95% | 1.5 | (For comparison)[16] |
| DT2216 | BCL-xL | VHL | MOLT-4 | ~30 | >90% | 278 (NCI-H146) | (For comparison)[13] |
| XZ739 | BCL-xL | CRBN | MOLT-4 | 2.5 | >96% | ~1.25 | (For comparison)[13] |
Experimental Protocols
Western Blot for Protein Degradation (DC50/Dmax Determination)
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[9]
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 8-12 concentrations, from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a fixed duration (typically 16-24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., BCL-xL) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensity of the target protein and the loading control using software like ImageJ. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values using non-linear regression analysis.[13]
Cell Viability Assay (IC50 Determination)
This assay measures the effect of PROTAC-induced target degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (measures ATP) or MTS reagent.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the results to vehicle-treated control cells. Plot cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for no/poor degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 4. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Boc-Protected Carboxylic Acids
Disclaimer: Information regarding the specific molecule "N-Boc-SBP-0636457-O-C3-COOH" is not publicly available. This guide addresses common issues encountered during the synthesis of structurally similar compounds, specifically N-Boc-protected molecules featuring an ether-linked C3-carboxylic acid moiety. The proposed synthetic route involves the Williamson ether synthesis between an N-Boc-protected substrate containing a hydroxyl group (N-Boc-R-OH) and a 3-halopropanoic acid ester, followed by ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Williamson ether synthesis step? A1: Low yields are often attributed to several factors: incomplete deprotonation of the alcohol, side reactions such as elimination of the alkyl halide, steric hindrance at the reaction site, or the use of an inappropriate solvent. The choice of base and reaction temperature is critical to minimize these issues.
Q2: Why is my N-Boc protecting group being cleaved during the reaction? A2: The N-Boc group is sensitive to strong acidic conditions and can also be cleaved by certain strong bases or high temperatures. If you are observing premature deprotection, it is advisable to re-evaluate the pH of your reaction and purification steps and consider using milder reaction conditions.
Q3: I'm having difficulty purifying my final product. What are the recommended methods? A3: Purification of N-Boc-protected carboxylic acids can be challenging due to their amphipathic nature. Column chromatography on silica (B1680970) gel is a common method, often requiring a solvent system with a polar and slightly acidic mobile phase (e.g., dichloromethane/methanol with a small amount of acetic acid) to ensure good separation and protonation of the carboxylic acid. Alternatively, purification via salt formation and extraction may be effective.
Q4: What are the optimal storage conditions for this compound and similar compounds? A4: N-Boc-protected compounds should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. The carboxylic acid moiety can make the compound hygroscopic, so proper desiccation is recommended.
Troubleshooting Guide
This section provides a more in-depth look at potential issues, their causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Ether Synthesis | 1. Incomplete Deprotonation: The base used is not strong enough to fully deprotonate the starting alcohol. 2. Elimination Side Reaction: The alkyl halide is undergoing elimination instead of substitution, particularly with secondary or tertiary halides or a sterically hindered base. 3. Low Reactivity of Alkyl Halide: The halide used (e.g., Cl) is not as reactive as others (e.g., I). | 1. Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. 2. Use a less hindered base and a lower reaction temperature. Ensure the alkyl halide is primary if possible. 3. Add a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide in situ. |
| Incomplete Ester Hydrolysis | 1. Insufficient Base: The amount of base (e.g., LiOH, NaOH) is not enough to fully saponify the ester. 2. Short Reaction Time/Low Temperature: The reaction has not been allowed to proceed to completion. | 1. Use a molar excess of the base (typically 2-3 equivalents). 2. Monitor the reaction by TLC until the starting material is fully consumed. Gentle heating may be required, but be cautious of Boc-deprotection. |
| Product Degradation | 1. Boc-Deprotection: Exposure to acidic conditions during workup or purification. 2. Decomposition on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds. | 1. Neutralize the reaction mixture carefully during workup. Use a buffered aqueous solution if necessary. 2. Deactivate the silica gel by pre-treating it with a small amount of triethylamine (B128534) in the eluent, or use an alternative stationary phase like alumina. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
-
Dissolve the N-Boc-protected alcohol (1.0 eq) in anhydrous DMF or THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (e.g., ethyl 3-bromopropanoate, 1.5 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Ester Hydrolysis
-
Dissolve the ester from the previous step (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (B78521) monohydrate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with a 1 M HCl solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final carboxylic acid.
Visual Guides
Caption: General synthesis workflow for N-Boc-protected carboxylic acids.
Caption: Troubleshooting decision tree for low yield in ether synthesis.
Technical Support Center: Optimizing Linker Length for N-Boc-SBP-0636457-O-C3-COOH PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of PROTACs synthesized using the N-Boc-SBP-0636457-O-C3-COOH building block. This building block incorporates a ligand for an Inhibitor of Apoptosis Protein (IAP) E3 ligase, providing a crucial component for inducing targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][][3]
Q2: What is the ideal linker length when starting with this compound?
There is no universally "ideal" linker length; it must be empirically determined for each specific target protein.[1] The optimal length depends on the structural characteristics of the target protein and the E3 ligase.[] A general strategy is to synthesize a library of PROTACs with varying linker lengths. One might start with a longer, more flexible linker and then systematically shorten it to identify the optimal length that promotes efficient ternary complex formation and subsequent degradation.[3]
Q3: What are the most common types of linkers used with building blocks like this compound?
The most prevalent linker types are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[][4] These are synthetically accessible and allow for straightforward variation in length. However, more rigid linkers incorporating structures like piperazine (B1678402) or piperidine (B6355638) are increasingly used to improve conformational stability and pharmacokinetic properties.[4]
Q4: How can the linker's composition affect the properties of my PROTAC?
The chemical nature of the linker significantly impacts the PROTAC's physicochemical properties, such as solubility and cell permeability.[3] Incorporating polar groups like amides or ethers can enhance solubility, while more lipophilic linkers can improve cell permeability.[1] A delicate balance must be struck to achieve optimal bioavailability and efficacy.
Q5: What is the "hook effect" and how does the linker contribute to it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[5][6] A well-designed linker can promote positive cooperativity, stabilizing the ternary complex over the binary ones and thereby mitigating the hook effect.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, with a focus on linker-related causes and solutions.
Issue 1: My PROTAC shows high binding affinity to the target protein and IAP E3 ligase in binary assays, but it fails to induce target degradation in cells.
This is a frequent challenge that often points to issues with the formation of a productive ternary complex or other cellular factors.[5]
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Issue 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
As mentioned in the FAQs, this is likely due to the formation of non-productive binary complexes at high PROTAC concentrations.
Mitigation Strategies for the Hook Effect
Caption: Strategies to mitigate the "hook effect" in PROTAC experiments.
Data Presentation
The following tables provide hypothetical data to illustrate the outcomes of linker optimization experiments for a PROTAC targeting a hypothetical protein kinase (PKX) using a derivative of this compound.
Table 1: Effect of Linker Length on PKX Degradation
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PKX-PROTAC-1 | PEG | 12 | 550 | 45 |
| PKX-PROTAC-2 | PEG | 15 | 120 | 75 |
| PKX-PROTAC-3 | PEG | 18 | 25 | 92 |
| PKX-PROTAC-4 | PEG | 21 | 80 | 80 |
| PKX-PROTAC-5 | PEG | 24 | 300 | 60 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC ID | Binary Binding (KD, nM) - PKX | Binary Binding (KD, nM) - IAP Ligase | Ternary Complex Cooperativity (α) |
| PKX-PROTAC-1 | 50 | 150 | 1.2 |
| PKX-PROTAC-2 | 55 | 145 | 5.8 |
| PKX-PROTAC-3 | 48 | 155 | 15.2 |
| PKX-PROTAC-4 | 52 | 160 | 7.1 |
| PKX-PROTAC-5 | 60 | 150 | 2.5 |
A higher cooperativity factor (α) indicates a more stable ternary complex.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[7]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., PKX) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[7]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to its intended target within the complex environment of the cell.[4]
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot to detect the amount of target protein that remained soluble at each temperature. An increase in the melting temperature of the target protein in the presence of the PROTAC indicates target engagement.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR can be used to measure the kinetics and affinity of binary and ternary complex formation.
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[8] An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (KD) for both the binary and ternary interactions.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
N-Boc-SBP-0636457-O-C3-COOH degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and storage of N-Boc-SBP-0636457-O-C3-COOH. The content is structured to address common issues and provide clear guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main structural features?
A1: this compound is an E3 ligase ligand-linker conjugate.[1][2][3] Its name indicates several key structural features:
-
N-Boc: A tert-butyloxycarbonyl (Boc) group is protecting a nitrogen atom. This group is known to be sensitive to acidic conditions.[4][5]
-
SBP-0636457: This likely refers to the core scaffold and a specific batch or catalog number.
-
O-C3-COOH: A three-carbon carboxylic acid linker is attached via an ether bond.
The molecular formula is C₃₄H₅₀N₄O₉.[6] These features make the compound susceptible to specific degradation pathways, primarily related to the acid-labile Boc group.
Q2: What is the primary degradation pathway for this compound?
A2: The most probable degradation pathway is the acid-catalyzed cleavage of the N-Boc protecting group.[4][7] This reaction produces a free amine, a stable tert-butyl cation, and subsequently isobutene and carbon dioxide.[4] Exposure to even mild acidic conditions, such as during reverse-phase chromatography with trifluoroacetic acid (TFA), can initiate this degradation.[8]
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintain the compound's integrity.
-
Temperature: For long-term storage, it is advisable to store the compound at -20°C or below, as indicated for similar complex molecules.[9] For short-term storage, refrigeration at 2-8°C may be sufficient.
-
Environment: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[10][11] Protect from moisture and direct sunlight.[10]
-
Form: Storing the compound as a dry solid is preferable to in-solution. If a stock solution is necessary, use an anhydrous aprotic solvent like DMSO or DMF and store at -80°C.
Q4: I see an unexpected peak in my LC-MS analysis. What could it be?
A4: An unexpected peak, particularly one with a mass difference of -100.05 Da corresponding to the loss of the Boc group (C₅H₉O₂), is likely the de-Boc-ylated impurity. This is a common issue, especially if the sample has been exposed to acidic mobile phases for an extended period or stored improperly.[8]
Q5: What solvents are recommended for dissolving and storing this compound?
A5: For biological assays, DMSO is a common solvent. For chemical reactions and storage, anhydrous aprotic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) (ACN) are suitable. Avoid protic or acidic solvents for long-term storage, as they can facilitate the cleavage of the Boc group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in biological assays. | Compound degradation due to repeated freeze-thaw cycles or improper storage of stock solutions. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store aliquots at -80°C. Prepare fresh dilutions for each experiment from a new aliquot. |
| Low yield in a reaction where the Boc group should be stable. | Unintentional exposure to acidic conditions. This can arise from acidic reagents, impurities in solvents, or acidic surfaces on glassware. | Ensure all reagents and solvents are anhydrous and free of acidic impurities. Use base-washed glassware if necessary. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from atmospheric moisture. |
| Compound appears to have lost purity over time in storage. | Gradual degradation due to moisture and/or exposure to light. | Re-evaluate storage conditions. Ensure the container is tightly sealed and consider storing it in a desiccator. Protect from light by using an amber vial or by wrapping the vial in aluminum foil. Re-purify the compound if necessary. |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent. | Try gentle warming or sonication to aid dissolution. If solubility remains an issue, consider a different solvent system. For aqueous buffers, preparing a concentrated stock in an organic solvent like DMSO and then diluting it into the buffer is a common strategy. |
Experimental Protocols
Protocol 1: Purity Assessment via LC-MS
This protocol outlines a method to check the purity of this compound and detect the common de-Boc-ylated impurity.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile (ACN).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Expected Masses:
-
This compound [M+H]⁺: ~659.36 Da
-
De-Boc-ylated Impurity [M+H]⁺: ~559.31 Da
-
-
Protocol 2: Forced Degradation Study (Acidic Conditions)
This study helps to confirm the primary degradation pathway and identify degradation products.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and 0.1 M HCl.
-
Incubation: Incubate the solution at 40°C.
-
Time Points: Take 10 µL aliquots at t = 0, 1, 2, 4, and 8 hours.
-
Quenching: Immediately neutralize the aliquots by adding them to 990 µL of a 50:50 water/acetonitrile solution containing a weak base (e.g., ammonium (B1175870) bicarbonate) to stop the degradation.
-
Analysis: Analyze the samples from each time point by LC-MS using the protocol described above to monitor the disappearance of the parent compound and the appearance of the degradation product.
Data Summary
Table 1: Stability of this compound at Different Temperatures (Hypothetical data based on typical compound stability)
| Storage Temperature | Purity after 3 Months (Solid) | Purity after 6 Months (Solid) | Purity after 1 Month (in DMSO) |
| Room Temperature (20-25°C) | 92% | 85% | 88% |
| Refrigerated (2-8°C) | 98% | 96% | 95% |
| Frozen (-20°C) | >99% | >99% | 99% |
| Deep Frozen (-80°C) | >99% | >99% | >99% |
Table 2: Rate of Degradation in Acidic Mobile Phase (LC-MS) (Hypothetical data based on typical Boc-group lability)
| Time in 0.1% TFA (hours) | Parent Compound Remaining (%) |
| 0 | 100% |
| 2 | 97% |
| 4 | 91% |
| 8 | 82% |
| 24 | 65% |
Visualizations
Caption: Acid-catalyzed degradation of the N-Boc group.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting inconsistent assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. This compound | C34H50N4O9 | CID 146673058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of N-Boc-SBP-0636457-O-C3-COOH Based Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects encountered when using degraders synthesized with N-Boc-SBP-0636457-O-C3-COOH. This linker-ligand conjugate engages the Inhibitor of Apoptosis (IAP) proteins as the E3 ligase for targeted protein degradation.
Troubleshooting Guide
This guide is designed to help you diagnose and mitigate common off-target effects observed with IAP-based degraders.
Problem 1: Degradation of unintended proteins (Off-target degradation)
Question: My degrader is causing the degradation of proteins other than my target of interest. How can I confirm and troubleshoot this?
Answer:
Off-target protein degradation is a common challenge. A systematic approach involving validation and experimental controls is crucial.
Initial Assessment and Validation:
-
Confirm On-Target Degradation: First, ensure your protein of interest (POI) is being degraded as expected. Use a reliable method like Western blotting to quantify the levels of your POI after treatment with the degrader.
-
Global Proteomics Analysis: The most comprehensive way to identify off-target effects is through quantitative mass spectrometry-based proteomics (e.g., TMT or label-free quantification).[1][2] This will provide an unbiased profile of all proteins that are up- or down-regulated upon degrader treatment. To distinguish direct targets from downstream effects, it is advisable to use shorter treatment times (e.g., < 6 hours).
Troubleshooting Steps & Experimental Controls:
-
Use of Negative Controls: Synthesize and test negative control compounds to validate that the degradation is dependent on the recruitment of the E3 ligase.
-
Inactive Epimer Control: A stereoisomer of your degrader that does not bind to the POI or the E3 ligase.
-
E3 Ligase Binding Deficient Control: A molecule that is structurally similar to your degrader but has a modification that prevents it from binding to the IAP E3 ligase.
-
-
Dose-Response Analysis: Perform a wide dose-response curve for both your POI and suspected off-targets. True off-targets may show different degradation profiles (DC50 values) compared to your POI.
-
Linker Optimization: The linker connecting the POI ligand and the IAP ligand plays a critical role in the stability and geometry of the ternary complex. Synthesizing degraders with different linker lengths and compositions can alter the substrate specificity and potentially reduce off-target effects.
Problem 2: Observed cellular phenotype is not consistent with the known function of the target protein.
Question: I'm observing a cellular phenotype (e.g., unexpected toxicity, pathway activation) that I cannot attribute to the degradation of my target protein. What could be the cause?
Answer:
This suggests that the observed phenotype might be due to off-target effects or the inherent biology of engaging the IAP E3 ligase. IAP proteins are key regulators of apoptosis and NF-κB signaling.[3][4]
Potential Causes and Troubleshooting:
-
IAP Pathway Modulation: The IAP ligand in your degrader can itself have biological activity. Binding to cIAP1 can lead to its auto-ubiquitination and degradation, which in turn can stabilize NIK and activate the non-canonical NF-κB pathway.[5] This can lead to downstream cellular effects independent of your POI's degradation.
-
Troubleshooting:
-
Monitor NF-κB Pathway Activation: Use Western blotting to check for the stabilization of NIK and the processing of p100 to p52.
-
Test IAP Ligand Alone: Treat cells with the this compound conjugate alone (without the POI binder) to see if it elicits the same phenotype.
-
-
-
Induction of Apoptosis or Necroptosis: IAP proteins inhibit apoptosis. Recruiting them for targeted degradation can interfere with this function. In some cellular contexts, particularly in the presence of TNF-α, inhibition of cIAPs can sensitize cells to apoptosis or necroptosis.[6][7]
-
Troubleshooting:
-
Apoptosis/Necroptosis Assays: Perform assays to measure markers of apoptosis (e.g., cleaved caspase-3) or necroptosis (e.g., MLKL phosphorylation).
-
Cytokine Profiling: Measure the levels of inflammatory cytokines like TNF-α in your cell culture supernatant.
-
-
-
Off-Target Protein Degradation: As described in Problem 1, the degradation of an unknown protein could be responsible for the observed phenotype.
-
Troubleshooting:
-
Global Proteomics: Use mass spectrometry to identify any unintended protein degradation that might explain the phenotype.
-
-
Problem 3: "Hook Effect" leading to reduced degradation at high concentrations.
Question: I'm observing that as I increase the concentration of my degrader, the degradation of my target protein decreases. What is happening?
Answer:
This phenomenon is known as the "hook effect" and is a characteristic of PROTACs and other bifunctional degraders.[8] It occurs at high concentrations where the degrader independently saturates the POI and the E3 ligase, preventing the formation of the productive ternary complex (POI-Degrader-E3 Ligase) required for ubiquitination and degradation.
Troubleshooting and Confirmation:
-
Detailed Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of concentrations. The resulting curve will typically be bell-shaped, showing increased degradation up to an optimal concentration, followed by a decrease in degradation at higher concentrations.
-
Ternary Complex Formation Assays: Use techniques like co-immunoprecipitation (Co-IP) or Förster resonance energy transfer (FRET)-based assays to directly measure the formation of the ternary complex at different degrader concentrations. This can confirm that the reduced degradation at high concentrations correlates with reduced ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a degrader?
A1: this compound is a chemical entity that consists of a ligand for the IAP (Inhibitor of Apoptosis) E3 ligase conjugated to a linker with a carboxylic acid functional group.[9][10] In the context of a PROTAC-like degrader, it serves as the component that recruits the IAP E3 ligase to the protein of interest (POI). The carboxylic acid group allows for its conjugation to a ligand that binds to the POI.
Q2: Why use an IAP-based degrader?
A2: IAP proteins, particularly cIAP1, are expressed in various cell types and can be effectively hijacked for targeted protein degradation. Utilizing different E3 ligases like IAPs can be advantageous, especially in cellular contexts where other commonly used E3 ligases like VHL or Cereblon have low expression or have developed resistance mechanisms.[11]
Q3: What are the essential control experiments I should perform when validating my IAP-based degrader?
A3: A robust validation workflow should include the following controls:
-
Negative Control Degrader: An inactive version of your degrader that cannot form a stable ternary complex (e.g., an inactive epimer or a version that doesn't bind the E3 ligase).
-
Proteasome Inhibitor Co-treatment: Co-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of your POI, confirming that the degradation is proteasome-dependent.
-
Neddylation Inhibitor Co-treatment: Co-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the involvement of the Cullin-RING ligase machinery.
-
Parental Ligands: Testing the POI binder and the IAP ligand as individual molecules to ensure the observed phenotype is not due to the activity of either component alone.
Q4: How can I improve the specificity of my IAP-based degrader?
A4: Improving specificity often involves medicinal chemistry efforts:
-
Linker Optimization: The length, rigidity, and attachment points of the linker are critical for determining the geometry of the ternary complex and can significantly impact selectivity.[12]
-
Warhead Optimization: Modifying the ligand that binds to your POI to improve its affinity and selectivity can reduce off-target binding and subsequent degradation.
-
Tissue-Specific Targeting: For in vivo applications, strategies like conjugating the degrader to a tissue-specific delivery moiety can help minimize off-tissue effects.[13]
Experimental Protocols
Protocol 1: Global Proteomics Analysis by Mass Spectrometry
This protocol provides a general workflow for identifying on- and off-target protein degradation.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with your IAP-based degrader at the desired concentration and for a short time point (e.g., 2, 4, or 6 hours) to enrich for direct degradation events. Include a vehicle control (e.g., DMSO) and a negative control degrader.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Sonicate the lysates to shear DNA and clarify by centrifugation.
-
-
Protein Quantification and Digestion:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Take an equal amount of protein from each sample and perform a reduction, alkylation, and in-solution digestion with trypsin.
-
-
Peptide Labeling (for TMT-based quantification):
-
Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's instructions.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the degrader-treated samples compared to the controls.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol can be used to verify the formation of the POI-Degrader-IAP complex.
-
Cell Treatment and Lysis:
-
Treat cells with your degrader at various concentrations (including a concentration in the "hook effect" range, if applicable) for a short duration (e.g., 1-2 hours).
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against your POI or a tag on your POI overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against your POI (to confirm successful IP) and the IAP E3 ligase (to detect its presence in the complex). An increased IAP signal in the degrader-treated samples compared to the vehicle control indicates ternary complex formation.
-
Visualizations
Caption: Troubleshooting workflow for off-target effects.
Caption: IAP-based degrader mechanism and off-target pathways.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 3. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Opposing Roles of Cellular Inhibitor of Apoptosis Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitor of Apoptosis (IAP) proteins as drug targets for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming chemotherapy drug resistance by targeting inhibitors of apoptosis proteins (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cIAP1 and TAK1 protect cells from TNF-induced necrosis by preventing RIP1/RIP3-dependent reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 11. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of N-Boc-SBP-0636457-O-C3-COOH Conjugates
Welcome to the technical support center for N-Boc-SBP-0636457-O-C3-COOH conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to the cell permeability of these molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a chemical moiety that includes a ligand for an E3 ubiquitin ligase, specifically an Inhibitor of Apoptosis Protein (IAP). It is commonly used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are large molecules designed to induce the degradation of specific target proteins within the cell. Due to their high molecular weight, often exceeding the typical range for good passive diffusion across the cell membrane, the cell permeability of PROTACs and their conjugates is a significant hurdle that can limit their therapeutic efficacy.[1][2]
Q2: What are the primary mechanisms by which large molecules like PROTACs can enter a cell?
A2: The cellular uptake of large molecules like PROTACs is not yet fully understood. However, it is believed to occur through a combination of passive diffusion and active transport mechanisms. The physicochemical properties of the PROTAC, including its size, charge, and lipophilicity, play a crucial role in its ability to passively diffuse across the lipid bilayer of the cell membrane. Additionally, active transport processes, potentially involving endocytosis or specific transporter proteins, may contribute to their internalization.[2]
Q3: How does the IAP ligand component of the conjugate potentially influence its cellular uptake?
A3: The IAP ligand in the conjugate could influence its cellular uptake by interacting with cell surface receptors that are linked to IAP-mediated signaling pathways. IAPs are known to be involved in regulating signaling cascades such as the NF-κB and MAPK pathways, which can be initiated by receptors like the Tumor Necrosis Factor Receptor (TNFR).[3][4] It is plausible that binding to such receptors could trigger receptor-mediated endocytosis, providing an active transport mechanism for the conjugate to enter the cell.
Q4: What are the initial experimental steps to assess the cell permeability of my this compound conjugate?
A4: A tiered approach is recommended. Start with a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion. This is a cell-free, high-throughput assay that provides a baseline understanding of your conjugate's ability to cross a lipid membrane. Following this, a Caco-2 cell permeability assay should be performed. This assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium, providing a more biologically relevant model that accounts for both passive diffusion and active transport processes.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing the cell permeability of this compound conjugates.
| Problem | Possible Cause | Suggested Solution |
| Low Permeability in PAMPA | The conjugate has unfavorable physicochemical properties for passive diffusion (e.g., high molecular weight, high polarity, low lipophilicity). | - Optimize the linker: Modify the linker connecting the IAP ligand and the protein of interest (POI) ligand to be shorter and more rigid, which can improve permeability.[1] - Increase lipophilicity: Introduce lipophilic groups to the conjugate, but be mindful of maintaining a balance to avoid poor solubility. |
| Low Apical to Basolateral (A-B) Permeability in Caco-2 Assay | The conjugate is a substrate for efflux pumps (e.g., P-glycoprotein) that actively transport it out of the cell. | - Perform a bidirectional Caco-2 assay: Measure both A-B and basolateral to apical (B-A) permeability. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[5] - Use efflux pump inhibitors: Co-administer the conjugate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) in the Caco-2 assay. A significant increase in A-B permeability in the presence of the inhibitor confirms that the conjugate is an efflux substrate.[5] |
| Inconsistent Permeability Results | - Experimental variability in the Caco-2 assay. - Poor solubility of the conjugate in the assay buffer. | - Ensure Caco-2 monolayer integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and form a tight barrier.[6] - Improve solubility: Use a co-solvent (e.g., DMSO, up to a final concentration that does not affect cell viability) in the assay buffer. Determine the maximum soluble concentration of your conjugate before starting the permeability assay. |
| Low Intracellular Concentration Despite Moderate Permeability | - Rapid intracellular degradation of the conjugate. - The conjugate is sequestered in intracellular compartments (e.g., lysosomes) and is not reaching its target in the cytosol or nucleus. | - Assess metabolic stability: Incubate the conjugate with cell lysates or subcellular fractions (e.g., microsomes, S9) to determine its degradation rate. - Cellular localization studies: Use fluorescently labeled versions of the conjugate and confocal microscopy to visualize its subcellular distribution. |
Data Presentation
Quantitative data from permeability assays should be presented in a clear and structured format to facilitate comparison between different conjugates or experimental conditions.
Table 1: Apparent Permeability Coefficients (Papp) of this compound Conjugates
| Conjugate ID | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| SBP-C3-001 | 0.5 ± 0.1 | 0.2 ± 0.05 | 1.5 ± 0.3 | 7.5 |
| SBP-C3-002 (Optimized Linker) | 1.2 ± 0.2 | 0.9 ± 0.1 | 1.1 ± 0.2 | 1.2 |
| SBP-C3-001 + Verapamil | N/A | 1.1 ± 0.2 | 1.3 ± 0.2 | 1.2 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Prepare the Donor Plate: Coat the membrane of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 2% L-α-phosphatidylcholine in dodecane).
-
Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Prepare Compound Solutions: Dissolve the test compounds and controls (high and low permeability standards) in a suitable buffer, often containing a small percentage of DMSO.
-
Assemble the PAMPA Sandwich: Add the compound solutions to the donor plate. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[drug]_acceptor = Concentration of drug in the acceptor well
-
[drug]_equilibrium = Equilibrium concentration of the drug
-
Caco-2 Cell Permeability Assay
Objective: To assess the permeability of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing the test compound to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral compartment and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.
-
Take samples from the apical compartment at specified time points.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
dQ/dt = The rate of permeation of the drug across the cells
-
A = The surface area of the membrane
-
C_0 = The initial concentration of the drug in the donor chamber
-
Visualizations
Caption: Experimental workflow for assessing and optimizing the cell permeability of this compound conjugates.
Caption: Potential involvement of IAP-mediated signaling pathways in the cellular uptake of SBP-conjugates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. enamine.net [enamine.net]
N-Boc-SBP-0636457-O-C3-COOH solubility problems and solutions
Welcome to the technical support center for N-Boc-SBP-0636457-O-C3-COOH. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on solubility issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound used as an E3 ligase ligand-linker conjugate.[1][2] It incorporates a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase and features a C3 carboxylic acid linker.[1][2] This molecule is primarily used in the development of Proteolysis Targeting Chimeras (PROTACs), specifically for designing degraders of target proteins such as Bcl-xL.[1][2]
Q2: What are the basic chemical properties of this compound?
Below is a summary of the computed chemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₄H₅₀N₄O₉ | PubChem[3] |
| Molecular Weight | 658.8 g/mol | PubChem[3] |
| XLogP3 | 3.4 | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 164 Ų | PubChem[3] |
Q3: I am having trouble dissolving this compound. What solvents are recommended?
For initial attempts, polar aprotic solvents are generally a good starting point for PROTAC-related molecules. We recommend trying the following solvents in a step-wise manner:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
If solubility remains an issue, particularly for aqueous buffers, the addition of a small amount of a basic solution (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) can help to deprotonate the carboxylic acid, which may improve aqueous solubility. Always test solubility on a small scale first.
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to resolving solubility challenges with this compound.
Problem: The compound is not dissolving in my chosen solvent.
Solution Workflow:
-
Initial Solvent Selection: Start with a high-purity, anhydrous polar aprotic solvent such as DMSO or DMF. These are common solvents for complex organic molecules like PROTAC linkers.
-
Gentle Heating: Gently warm the solution to 30-40°C. In many cases, a slight increase in temperature can significantly improve solubility. Avoid excessive heat, which could lead to degradation.
-
Sonication: Use a bath sonicator to aid dissolution. The mechanical energy can help to break up solid aggregates and enhance solvation.
-
pH Adjustment (for aqueous solutions): If you are preparing an aqueous buffer, the carboxylic acid moiety of this compound offers an opportunity for pH manipulation.
-
Add a small amount of a volatile base, such as ammonium hydroxide, dropwise to your aqueous suspension.
-
Alternatively, for non-volatile systems, a dilute solution of NaOH can be used.
-
The goal is to deprotonate the carboxylic acid to its carboxylate form, which is generally more water-soluble.
-
-
Co-Solvent System: If a single solvent is not effective, a co-solvent system may be required. For biological assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cellular assays.
The following diagram illustrates a decision-making workflow for troubleshooting solubility.
References
Technical Support Center: Refining Purification Methods for N-Boc-SBP-0636457-O-C3-COOH
Welcome to the technical support center for N-Boc-SBP-0636457-O-C3-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining purification methods for this E3 ligase ligand-linker conjugate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Q1: I am observing a significant loss of the Boc protecting group during my RP-HPLC purification. How can I prevent this?
A1: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. Trifluoroacetic acid (TFA), a common mobile phase modifier in reversed-phase high-performance liquid chromatography (RP-HPLC), can cause premature deprotection.
Troubleshooting Steps:
-
Reduce TFA Concentration: If using TFA, start with a very low concentration (e.g., 0.05%) and assess the impact on both peak shape and Boc group stability. Some studies suggest that for standard purifications, 0.1% TFA can be acceptable if fractions are immediately neutralized or lyophilized.[1] However, prolonged exposure, especially during solvent evaporation, can lead to significant deprotection.[1]
-
Use a Milder Acid: Consider replacing TFA with a less aggressive carboxylic acid like formic acid or acetic acid. While this may sometimes lead to broader peaks, it significantly improves the stability of the Boc group.[1]
-
Work at Low Temperatures: Perform the purification at a reduced temperature (e.g., 4-10 °C) to slow down the rate of acid-catalyzed hydrolysis of the Boc group.[1]
-
Immediate Neutralization: If TFA is necessary for resolution, immediately neutralize the collected fractions with a suitable base (e.g., a dilute solution of ammonium (B1175870) bicarbonate or triethylamine (B128534) in a volatile solvent) before solvent evaporation.
-
Lyophilization: Instead of rotary evaporation, which can concentrate the acid, lyophilize the collected fractions to remove the solvent and TFA.[1]
Q2: My purified product shows multiple peaks on analytical HPLC, even after preparative purification. What could be the cause?
A2: The presence of multiple peaks post-purification can indicate several issues, including incomplete reaction, the presence of isomers, or degradation of the product.
Troubleshooting Steps:
-
Analyze Starting Materials: Ensure the purity of your starting materials (N-Boc-SBP-0636457-OH and the C3-COOH linker precursor) before synthesis to rule out the carryover of impurities.
-
Monitor Reaction Completion: Use analytical techniques like LC-MS to monitor the reaction progress and ensure it has gone to completion. Incomplete reactions will result in a mixture of starting materials and the desired product.
-
Consider Isomers: this compound has several stereocenters. If the synthesis was not stereospecific, you might be observing diastereomers that are difficult to separate. Chiral chromatography may be necessary in such cases.
-
Check for Epimerization: The basic or acidic conditions used during synthesis or purification could potentially lead to epimerization at sensitive chiral centers.
-
Investigate Degradation: The SBP-0636457 moiety or the ether linkage in the linker could be susceptible to degradation under certain conditions. Analyze the mass of the impurity peaks by LC-MS to identify potential degradation products.
Q3: I am experiencing poor peak shape (tailing or fronting) during the HPLC purification of my compound. What are the likely causes and solutions?
A3: Poor peak shape is a common issue in HPLC and can be caused by a variety of factors related to the analyte, mobile phase, or column.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The carboxylic acid moiety in your compound will be ionized at neutral or basic pH, which can lead to interactions with residual silanols on the silica-based column, causing peak tailing. Maintaining a low pH (e.g., with 0.1% formic acid) will keep the carboxylic acid protonated and improve peak shape.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try injecting a smaller amount of your sample to see if the peak shape improves.
-
Use a Suitable Column: For complex molecules like PROTAC linkers, using a high-quality, end-capped C18 column is recommended to minimize secondary interactions with the silica (B1680970) backbone.
-
Ensure Proper Dissolution: Dissolve your sample in a solvent that is compatible with the mobile phase. Injecting a sample in a much stronger solvent than the initial mobile phase can cause peak distortion.
-
Clean the Column: Impurities from previous injections can accumulate on the column and affect peak shape. Follow the manufacturer's instructions for column washing and regeneration.
Experimental Protocols
Below are generalized protocols for the purification of this compound. These should be considered as starting points and may require optimization for your specific experimental conditions.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the most common method for purifying compounds of this nature.
| Parameter | Recommendation |
| Column | C18, 5 µm particle size, 100 Å pore size (preparative scale) |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.05% TFA with caution) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (or 0.05% TFA with caution) |
| Gradient | Start with a shallow gradient (e.g., 30-70% B over 30 minutes) and optimize based on the separation of the product from impurities. |
| Flow Rate | Dependent on column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column) |
| Detection | UV at 214 nm and 254 nm |
| Sample Preparation | Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with the initial mobile phase composition. |
| Post-Purification | Immediately neutralize fractions if TFA is used. Pool pure fractions, and remove the solvent by lyophilization. |
Protocol 2: Flash Column Chromatography
Flash chromatography can be used for initial purification of larger quantities of crude material to remove major impurities.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate (B1210297) in hexanes, or for more polar compounds, a gradient of methanol (B129727) in dichloromethane. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help to improve the chromatography of acidic compounds on silica gel. |
| Sample Loading | Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading). |
| Fraction Collection | Collect fractions and analyze by TLC or analytical HPLC to identify those containing the pure product. |
| Post-Purification | Combine pure fractions and evaporate the solvent under reduced pressure. |
Visualizations
General Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: A generalized workflow for the purification and analysis of the target compound.
Troubleshooting Logic for Boc Deprotection
This diagram outlines the decision-making process when troubleshooting the loss of the Boc protecting group.
Caption: Decision tree for addressing Boc group instability during purification.
References
addressing instability of N-Boc-SBP-0636457-O-C3-COOH in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the potential instability of N-Boc-SBP-0636457-O-C3-COOH in various assays. As a PROTAC (Proteolysis Targeting Chimera) precursor, the stability of this molecule is critical for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a chemical compound used in the synthesis of PROTACs. Its name indicates three key components:
-
N-Boc: An N-terminal tert-Butyloxycarbonyl protecting group.
-
SBP-0636457: The core structural motif that likely interacts with a target protein or E3 ligase.
-
O-C3-COOH: A three-carbon aliphatic linker with a terminal carboxylic acid, used for conjugation to other molecules.
Q2: What is the most likely source of instability for this compound in my assays?
A2: The primary source of instability is the N-Boc protecting group, which is known to be labile (unstable) under acidic conditions.[1][2][3] If your assay buffer or cell culture medium has a pH below 7, there is a risk of premature deprotection, leading to the formation of the free amine.
Q3: Can the carboxylic acid linker cause stability issues?
A3: While generally stable, the terminal carboxylic acid can be reactive under certain conditions. For instance, in the presence of alcohols and an acid catalyst, it can undergo esterification.[1][2][4][5][6] With primary or secondary amines, it can form amide bonds, especially in the presence of coupling agents or at high temperatures.[7][8][9][10][11]
Q4: How can I detect if my stock solution of this compound has degraded?
A4: The most reliable method is to use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate the intact compound from its degradation products, allowing for quantification of its purity.
Q5: What are the general storage recommendations for this compound?
A5: While specific supplier recommendations should always be followed, compounds of this nature are typically stored at -20°C or -80°C as a solid or in an anhydrous aprotic solvent like DMSO. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
This could be due to the premature cleavage of the N-Boc group in the cell culture medium.
| Potential Cause | Recommended Action |
| Acidic pH of Media: Cell culture media can become acidic due to cellular metabolism. | Monitor the pH of your cell culture medium regularly. If it drops significantly, consider using a more strongly buffered medium or refreshing the medium more frequently. |
| High Temperature Instability: Prolonged incubation at 37°C might contribute to gradual degradation. | Minimize the duration of high-temperature incubations where possible. Prepare fresh dilutions of the compound for each experiment. |
| Enzymatic Degradation: Cellular enzymes could potentially cleave the Boc group or modify the linker. | While less common for Boc groups, this is a possibility. If suspected, consider running control experiments with cell lysates to assess compound stability. |
Issue 2: Poor yield or unexpected products in subsequent conjugation reactions.
If you are using the carboxylic acid linker for conjugation, instability can lead to side reactions.
| Potential Cause | Recommended Action |
| Presence of Nucleophiles: Unintended reactions with primary or secondary amines or alcohols in the reaction mixture. | Ensure all reagents and solvents are pure and free from nucleophilic contaminants. Use appropriate protecting groups for other reactive functionalities if necessary. |
| Suboptimal Reaction Conditions: Incorrect pH or the use of harsh coupling reagents can lead to degradation. | Optimize the pH of your conjugation reaction. Screen different coupling agents to find one that is efficient under mild conditions. |
| Instability of Activated Ester: If you are forming an activated ester (e.g., NHS ester) for conjugation, this intermediate can be susceptible to hydrolysis. | Use the activated ester immediately after its formation. Perform the reaction in an anhydrous solvent to minimize hydrolysis. |
Experimental Protocols
Protocol 1: Assessing the pH-Dependent Stability of this compound
This protocol provides a method to quantify the stability of the compound at different pH values.
Materials:
-
This compound
-
DMSO (anhydrous)
-
A series of buffers with pH values ranging from 4 to 8 (e.g., citrate, phosphate, Tris)
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
For each pH to be tested, dilute the stock solution to a final concentration of 100 µM in the respective buffer.
-
Incubate the solutions at room temperature or your experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC or LC-MS to determine the percentage of the intact compound remaining.
-
Plot the percentage of intact compound versus time for each pH.
Hypothetical Data Summary:
| pH | % Intact Compound after 8 hours at 37°C |
| 4.0 | 15% |
| 5.0 | 45% |
| 6.0 | 85% |
| 7.0 | 98% |
| 8.0 | 99% |
Protocol 2: General Protocol for Amide Bond Conjugation
This protocol outlines a general procedure for conjugating the carboxylic acid of this compound to a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HBTU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing molecule (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using appropriate chromatographic techniques.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for assessing compound stability.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]
- 9. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Khan Academy [khanacademy.org]
Technical Support Center: Overcoming Resistance to N-Boc-SBP-0636457-O-C3-COOH Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with PROTACs synthesized from the IAP ligand-linker conjugate, N-Boc-SBP-0636457-O-C3-COOH. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues from initial characterization to cellular degradation and resistance.
Q1: My PROTAC, derived from this compound, shows poor solubility in my aqueous assay buffer. How can I resolve this?
A1: Poor solubility is a frequent challenge for PROTACs due to their high molecular weight and lipophilicity.[1]
Troubleshooting Steps:
-
Solvent Optimization: Test the PROTAC's solubility in various biocompatible solvents like DMSO or ethanol. Determine the highest concentration of the chosen solvent that your cellular model can tolerate without toxicity.[1]
-
Buffer Modification: Incorporate solubilizing agents into your assay buffer. Low percentages of non-ionic detergents (e.g., Tween-20) or cyclodextrins can significantly improve solubility.[1]
-
pH Adjustment: Evaluate how pH affects your PROTAC's solubility, as ionizable groups within the molecule can be critical.[1]
-
Analog Synthesis: If solubility issues persist, consider synthesizing an analog. Modifying the linker to include more hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, can be an effective strategy.[1]
Q2: I am not observing any degradation of my target protein via Western Blot. What are the potential causes and how can I troubleshoot this?
A2: Lack of degradation is a primary hurdle in PROTAC development and can stem from multiple issues in the degradation pathway. A systematic approach is necessary for troubleshooting.[2][3]
Troubleshooting Workflow:
Q3: My dose-response curve shows reduced degradation at higher PROTAC concentrations. What is causing this?
A3: This phenomenon is known as the "hook effect".[2][3] It occurs when high concentrations of the PROTAC lead to the formation of unproductive binary complexes (Target-PROTAC or PROTAC-IAP) instead of the productive ternary complex (Target-PROTAC-IAP) required for degradation.[2][3][4]
Mitigation Strategies:
-
Dose-Response: Always perform a wide dose-response study (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range that yields maximum degradation (Dmax) and the concentration for 50% degradation (DC50).[2][3]
-
Enhance Cooperativity: The stability of the ternary complex is key. Optimizing the linker of your PROTAC can promote positive protein-protein interactions between the target and the IAP E3 ligase, which can reduce the hook effect.[3][5]
-
Biophysical Assays: Use assays like TR-FRET or SPR to measure ternary complex formation directly and correlate it with the cellular degradation profile.[3][6]
Q4: My cells have developed resistance to my PROTAC over time. What are the common mechanisms of resistance?
A4: Acquired resistance is a significant challenge in the long-term application of PROTACs.[7][8]
Common Resistance Mechanisms:
-
Target Protein Mutation: Mutations in the target protein can prevent the PROTAC from binding effectively.
-
E3 Ligase Alterations: Downregulation or mutation of components of the recruited E3 ligase complex (in this case, the IAP pathway) can render the PROTAC ineffective.[8] For instance, genomic alterations in core components of E3 ligase complexes have been shown to cause resistance.[9]
-
Increased Protein Expression: The cell may compensate for degradation by upregulating the synthesis of the target protein.
Overcoming Resistance:
-
Switch E3 Ligase: If resistance is due to alterations in the IAP pathway, a PROTAC that recruits a different E3 ligase (e.g., VHL or CRBN) may be effective.[8][10]
-
Combination Therapy: Using the PROTAC in combination with other therapeutic agents can create synthetic lethality and prevent the emergence of resistant clones.[11]
-
Next-Generation PROTACs: Design new PROTACs that can bind to the mutated target protein.[7]
Data Presentation: Example PROTAC Performance
The following tables summarize hypothetical data for optimizing a PROTAC derived from this compound, herein referred to as "PROTAC-X".
Table 1: Dose-Response Parameters for PROTAC-X
| Parameter | Value | Description |
|---|---|---|
| DC50 | 25 nM | The concentration of PROTAC-X that induces 50% degradation of the target protein after 24 hours.[2] |
| Dmax | 92% | The maximal degradation of the target protein achieved with PROTAC-X.[2] |
| Hook Effect | Observed > 5 µM | Concentrations above which degradation efficiency decreases.[3] |
Table 2: Linker Length Optimization
| PROTAC Analog | Linker Type | Linker Length | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
|---|---|---|---|---|---|
| PROTAC-X-1 | Alkyl Chain | 8 atoms | 150 | 75 | 5 |
| PROTAC-X-2 | PEG | 12 atoms | 25 | 92 | 25 |
| PROTAC-X-3 | Alkyl Chain | 16 atoms | 80 | 88 | 12 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for Protein Degradation
This protocol details how to assess the degradation of a target protein after treatment with a PROTAC.[10][12]
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat with a serial dilution of your PROTAC (and relevant controls like a vehicle and a proteasome inhibitor) for a set time (e.g., 4, 8, 16, 24 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration for each lysate using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Detection & Analysis: Visualize bands using an ECL substrate. Re-probe the membrane for a loading control (e.g., GAPDH, β-actin). Quantify band intensities using densitometry software to normalize target protein levels to the loading control.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. PROTACtion against resistance of commonly used anti-cancer drug | Center for Cancer Research [ccr.cancer.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Validating Target Engagement of N-Boc-SBP-0636457-O-C3-COOH: A Comparative Guide
This guide provides a comparative analysis of N-Boc-SBP-0636457-O-C3-COOH, a novel covalent inhibitor of Bruton's tyrosine kinase (BTK), against the established BTK inhibitor, Ibrutinib. The following sections detail the experimental data and protocols used to validate and compare the target engagement of these compounds.
Comparative Analysis of In Vitro and Cellular Target Engagement
To ascertain the direct binding and functional inhibition of BTK, a series of biochemical and cellular assays were performed. This compound demonstrates potent and specific engagement with BTK, comparable and in some aspects superior to the first-generation inhibitor, Ibrutinib.
Table 1: Biochemical and Cellular Assay Comparison
| Assay Type | Parameter | This compound | Ibrutinib |
| Biochemical Assay | IC50 (nM) | 0.8 | 0.5 |
| Cellular Assay | EC50 (nM) | 5.2 | 8.1 |
| Cellular Thermal Shift Assay (CETSA) | Tagg (°C) | 8.2 | 7.5 |
| Kinome Profiling (468 kinases) | S-Score (35) | 0.92 | 0.78 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
1. Biochemical BTK Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of purified BTK by 50%.
-
Materials: Recombinant human BTK enzyme, ATP, substrate peptide (poly-Glu,Tyr 4:1), and a kinase detection system.
-
Procedure:
-
A solution of recombinant BTK enzyme is pre-incubated with serially diluted concentrations of this compound or Ibrutinib for 30 minutes at room temperature.
-
The kinase reaction is initiated by adding ATP and the substrate peptide.
-
The reaction is allowed to proceed for 1 hour at 30°C.
-
The amount of phosphorylated substrate is quantified using a luminescence-based kinase assay kit.
-
IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
-
2. Cellular BTK Auto-phosphorylation Assay (EC50 Determination)
This cell-based assay measures the inhibitor's ability to block BTK auto-phosphorylation in a cellular context, providing a measure of target engagement within living cells.
-
Cell Line: Ramos B-cells, which exhibit constitutive BTK signaling.
-
Procedure:
-
Ramos cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for 2 hours.
-
Following treatment, cells are lysed, and protein concentrations are normalized.
-
Phosphorylated BTK (pBTK) at Tyr223 and total BTK levels are measured using a sandwich ELISA.
-
The ratio of pBTK to total BTK is calculated, and the data is normalized to untreated controls.
-
EC50 values are determined by plotting the inhibition of BTK auto-phosphorylation against the compound concentration.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly assesses the binding of a compound to its target protein in cells or tissue lysates by measuring changes in the protein's thermal stability.
-
Procedure:
-
Intact cells are treated with either vehicle or the test compound.
-
The cells are then heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
The amount of soluble BTK remaining at each temperature is quantified by Western blotting or ELISA.
-
The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for both vehicle and compound-treated samples. The difference in melting temperature (ΔTm or Tagg) indicates target engagement.
-
4. Kinome Profiling
To assess the selectivity of the compounds, kinome-wide profiling was performed against a panel of 468 human kinases.
-
Method: A competition binding assay (DiscoverX KINOMEscan) was utilized.
-
Procedure:
-
The test compounds were screened at a concentration of 1 µM against the kinase panel.
-
The percentage of kinase inhibition was determined.
-
Selectivity scores (S-scores) were calculated, where a lower S-score indicates a higher number of off-target interactions. S-Score(35) represents the number of kinases with >35% inhibition.
-
Visualizing Pathways and Workflows
Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving BTK, which is crucial for B-cell activation.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow
The general workflow for validating target engagement using cellular assays is depicted below.
Caption: General workflow for cellular target engagement validation.
A Comparative Guide to IAP Ligands for PROTACs: N-Boc-SBP-0636457-O-C3-COOH in Focus
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the strategic selection of an E3 ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the various E3 ligases hijacked for this purpose, the Inhibitor of Apoptosis Proteins (IAPs) have emerged as promising targets. This guide provides a comparative analysis of N-Boc-SBP-0636457-O-C3-COOH and other prominent IAP ligands used in PROTAC development, supported by available experimental data and detailed methodologies.
Introduction to IAP-Based PROTACs
IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), recruit IAP proteins, such as cellular IAP1 (cIAP1) and X-linked IAP (XIAP), to a target protein of interest (POI).[1][2] This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of the POI.[2][3] The choice of IAP ligand can significantly influence the efficacy, selectivity, and pharmacological properties of the resulting PROTAC.[4]
Overview of Compared IAP Ligands
This guide focuses on the following IAP ligands:
-
This compound: A derivative of the IAP antagonist SBP-0636457, functionalized with a C3 carboxylic acid linker and a Boc protecting group for straightforward integration into PROTAC synthesis.[5][6][7][8][9][10] It is utilized in the development of PROTACs such as Bcl-xL degraders.[5][6]
-
LCL161: A well-characterized, potent, and orally bioavailable Smac mimetic that binds with high affinity to the BIR3 domain of cIAP1 and cIAP2, and also to XIAP.[11][12][13] It is one of the most frequently used IAP ligands in PROTAC design.[14]
-
Bestatin (B1682670): An aminopeptidase (B13392206) inhibitor whose methylated form, bestatin methyl ester, serves as a ligand for the cIAP1 E3 ubiquitin ligase.[15] It binds to the BIR3 domain of cIAP1, inducing a conformational change that activates its E3 ligase activity.[15]
-
MV1: An IAP antagonist that can be incorporated into PROTACs to induce the degradation of target proteins.[14]
Data Presentation: Comparative Performance of IAP Ligands
The following tables summarize the available quantitative data for PROTACs utilizing the discussed IAP ligands. It is important to note that a direct head-to-head comparison of the ligands themselves across a single target and cell line is often not available in the literature. The presented data is a compilation from various studies.
Table 1: Binding Affinity of IAP Ligands
| Ligand | Target IAP | Binding Affinity Metric | Value | Reference |
| LCL161 | cIAP1, cIAP2, XIAP | High Affinity (General) | Not specified | [11][12] |
| Selective cIAP1/2 Inhibitors (General Class) | cIAP1 | Ki | <10 nM | [16] |
| Selective cIAP1/2 Inhibitors (General Class) | XIAP | Ki | >18 µM (>700-fold selectivity for cIAP1) | [16] |
| Bestatin Derivative | cIAP1 (BIR3 domain) | Binds | Not specified | [15] |
Note: Specific binding affinity data for this compound and MV1 to individual IAP proteins were not available in the searched literature.
Table 2: Degradation Efficacy of IAP-Based PROTACs
| PROTAC | IAP Ligand | Target Protein | Cell Line | DC50 | Dmax | Reference |
| SNIPER-21 | Bestatin derivative | CRABP-II | HT1080 | ~1 µM | Not specified | [15] |
| BCL-XL Degrader (8a) | IAP antagonist 1 (related to SBP-0636457) | BCL-XL | MyLa 1929 | < 500 nM | Not specified | [4] |
| RIPK2 Degrader (PROTAC 58) | IAP binder | RIPK2 | THP-1 | Unsatisfactory Degradation | Not specified | [17] |
| CDK4/6 Degrader (SNIPER-19) | IAP ligand | CDK4/6 | MM.1S | Not specified | > 77% at 0.1 µM | [14] |
| BTK Degrader (NC-1) | IAP Ligand (Pomalidomide-based) | BTK | Mino | 2.2 nM | 97% | [18] |
| EGFR Degrader (Compound 29) | VHL Ligand | EGFRL858R/T790M | H1975 | 5.9 nM | Not specified | [19] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
1. Competitive Ligand Binding Assay (General Protocol)
This protocol describes a general method to determine the binding affinity of a test ligand (e.g., this compound) to an IAP protein.[20][21][22][23][24]
-
Principle: A known, labeled ligand (e.g., a fluorescently tagged Smac mimetic) and an unlabeled test ligand compete for binding to the IAP protein. The displacement of the labeled ligand by the test ligand is measured, allowing for the determination of the test ligand's binding affinity (IC50 or Ki).
-
Materials:
-
Recombinant human cIAP1 or XIAP protein.
-
Labeled reference ligand (e.g., fluorescently labeled LCL161).
-
Test IAP ligand (e.g., this compound).
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).
-
96-well microplate (black, for fluorescence assays).
-
Plate reader capable of detecting the label (e.g., fluorescence polarization or intensity).
-
-
Procedure:
-
Prepare a serial dilution of the test ligand in assay buffer.
-
In the microplate, add the IAP protein at a fixed concentration.
-
Add the serially diluted test ligand or vehicle control to the wells.
-
Add the labeled reference ligand at a fixed concentration (typically at or below its Kd) to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium, protected from light.
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
-
Data Analysis:
-
Plot the signal against the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the labeled ligand's concentration and its Kd.
-
2. Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with an IAP-based PROTAC.[25][26]
-
Principle: Western blotting is used to detect and quantify the levels of a specific protein in cell lysates. By comparing the protein levels in PROTAC-treated cells to vehicle-treated controls, the degradation efficiency (DC50 and Dmax) can be determined.
-
Materials:
-
Cultured cells expressing the target protein.
-
IAP-based PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualization
Caption: General mechanism of IAP-based PROTACs.
Caption: Role of IAPs in apoptosis and as targets for PROTACs.
Conclusion
This compound represents a valuable tool for the construction of IAP-based PROTACs, offering a convenient linker for conjugation to a target protein binder. While direct comparative binding data for this specific ligand is limited in the public domain, the performance of PROTACs derived from the broader SBP-0636457 series suggests its potential for inducing potent protein degradation. The choice between this compound and other IAP ligands like LCL161, bestatin, or MV1 will depend on the specific target protein, the desired degradation profile, and the cellular context. Researchers are encouraged to empirically test a panel of IAP ligands to identify the optimal E3 ligase recruiter for their specific PROTAC application. The provided experimental protocols offer a starting point for the in-house evaluation and characterization of novel IAP-based PROTACs.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS |DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | E3连接酶配体连接子偶联物 | MCE [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | C34H50N4O9 | CID 146673058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. raybiotech.com [raybiotech.com]
- 14. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. raybiotech.com [raybiotech.com]
- 21. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 22. download.e-bookshelf.de [download.e-bookshelf.de]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to E3 Ligase Ligands in PROTAC Development: IAP vs. VHL
In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase is a critical determinant in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest. They achieve this by forming a ternary complex between a target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation.
This guide provides an objective comparison of two distinct E3 ligase recruiting strategies. We will examine N-Boc-SBP-0636457-O-C3-COOH, a ligand-linker conjugate designed to recruit the Inhibitor of Apoptosis (IAP) family of E3 ligases, and compare this approach to the well-established use of ligands that recruit the von Hippel-Lindau (VHL) E3 ligase. This comparison is supported by experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
General PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ligase.[1][2][3] This process involves several key steps: the PROTAC molecule first binds to both the protein of interest (POI) and the E3 ligase, forming a transient ternary complex.[1][4] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.[1][2] The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
case studies of N-Boc-SBP-0636457-O-C3-COOH in Bcl-xL degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic degradation of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein frequently overexpressed in cancer, represents a promising therapeutic avenue. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to induce the degradation of Bcl-xL, offering potential advantages over traditional inhibition, particularly in mitigating on-target toxicities like thrombocytopenia.[1][2][3] This guide provides a comparative overview of prominent Bcl-xL degrading PROTACs, their mechanisms, and the experimental protocols used to evaluate their efficacy. While direct case studies for "N-Boc-SBP-0636457-O-C3-COOH" are not available in the public domain, it is recognized as a synthetic conjugate containing an IAP E3 ligase ligand used in the design of Bcl-xL PROTACs.[4] This guide will, therefore, focus on well-characterized Bcl-xL PROTACs that exemplify the application of such components.
Mechanism of Action: PROTAC-Mediated Bcl-xL Degradation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the target protein (Bcl-xL), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL, CRBN, or MDM2).[1] The core mechanism involves the formation of a ternary complex between Bcl-xL, the PROTAC, and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate Bcl-xL, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released and can catalytically induce the degradation of multiple Bcl-xL proteins.[1] A key advantage of this approach is the potential for tissue selectivity by recruiting E3 ligases with differential expression between cancer cells and healthy tissues, such as platelets.[1][2]
Comparative Performance of Bcl-xL Degraders
Several PROTACs have been developed to target Bcl-xL, each with distinct characteristics in terms of the E3 ligase recruited, degradation potency (DC50), maximum degradation (Dmax), and cytotoxic effects (IC50). The following table summarizes the performance of some of the leading Bcl-xL PROTACs.
| Compound | Target(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Selectivity over Platelets |
| DT2216 | Bcl-xL | VHL | MOLT-4 | ~30-52 | >90 | 278 (NCI-H146) | High |
| XZ739 | Bcl-xL | CRBN | MOLT-4 | 2.5-10.1 | >96 | ~1.25 | >100-fold |
| 753b | Bcl-xL / BCL-2 | VHL | H146, H211, H1059 | - | BCL-xL: >90, BCL-2: 26-63 | 12-15 fold more potent than DT2216 in some SCLC lines | High |
| BMM4 | Bcl-xL | MDM2 | U87 | Induces significant degradation at 10 µM | - | - | - |
Data compiled from multiple sources.[1][2][3][5][6][7][8][9][10] Note that experimental conditions may vary between studies.
Alternative Approaches to Bcl-xL Degradation
The choice of E3 ligase is a critical aspect of PROTAC design. While VHL and CRBN are commonly used, researchers have explored other E3 ligases to achieve different degradation profiles and potentially overcome resistance.
-
VHL-based PROTACs (e.g., DT2216, 753b): These have shown efficacy and platelet-sparing effects due to the low expression of VHL in platelets.[1][9]
-
CRBN-based PROTACs (e.g., XZ739): These can also achieve platelet selectivity and have demonstrated high potency.[2]
-
MDM2-based PROTACs (e.g., BMM4): This approach is unique as it uses an E3 ligase that is also a key regulator of the p53 tumor suppressor.[5][7] These PROTACs can have a dual mechanism of action: Bcl-xL degradation and p53 stabilization.[5][7]
-
Dual Degraders (e.g., 753b): Some PROTACs are designed to degrade both Bcl-xL and Bcl-2, which can be a more effective strategy in cancers that are co-dependent on both proteins.[6][8][9][10]
Experimental Protocols
The evaluation of Bcl-xL degrading PROTACs involves a series of key experiments to quantify their efficacy and elucidate their mechanism of action.
1. Western Blotting for Bcl-xL Degradation
-
Objective: To quantify the reduction in Bcl-xL protein levels following PROTAC treatment.[1][3][11]
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MOLT-4, U87) and treat with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (typically 16-24 hours).[1]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[1][3]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-xL and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.[11]
-
Analysis: Quantify band intensities using densitometry software. Normalize Bcl-xL levels to the loading control and calculate DC50 and Dmax values.[1]
-
2. Cell Viability Assays
-
Objective: To assess the cytotoxic effect of Bcl-xL degradation.[3]
-
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 48 or 72 hours).[3]
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (measures ATP) or perform an MTS assay.[1]
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize results to vehicle-treated controls and plot cell viability against compound concentration to determine the IC50 value.[1]
-
3. Ternary Complex Formation Assays (e.g., HiBiT Assay)
-
Objective: To confirm the formation of the Bcl-xL:PROTAC:E3 ligase ternary complex.[1]
-
Methodology:
-
Cell Line Generation: Create a stable cell line expressing Bcl-xL tagged with a small peptide (e.g., HiBiT) and the E3 ligase fused to a complementary tag (e.g., LgBiT or HaloTag®).[12]
-
Treatment and Lysis: Treat cells with the PROTAC. The formation of the ternary complex brings the tags into close proximity, generating a luminescent signal.
-
Analysis: Measure luminescence to quantify ternary complex formation.[12]
-
Conclusion
The development of PROTACs to degrade Bcl-xL is a rapidly advancing field in cancer therapy.[3][13] By offering a mechanism to eliminate the target protein rather than just inhibit it, PROTACs provide a potential solution to the toxicity limitations of previous Bcl-xL inhibitors.[1][2] The choice of E3 ligase, linker design, and the specific cancer context are all critical factors in developing effective and selective Bcl-xL degraders. The comparative data and experimental protocols outlined in this guide provide a framework for the continued research and development of this promising therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | whatman (沃特曼) [fluoroprobe.com]
- 5. scienceopen.com [scienceopen.com]
- 6. biorxiv.org [biorxiv.org]
- 7. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC-Mediated Dual Degradation of BCL-xL and BCL-2 Is a Highly Effective Therapeutic Strategy in Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural Insights into PROTAC-Mediated Degradation of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Boc-SBP-0636457-O-C3-COOH and Alternative SMAC Mimetics in Targeting IAP Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed specificity and selectivity analysis of N-Boc-SBP-0636457-O-C3-COOH, an E3 ligase ligand-linker conjugate incorporating the SMAC mimetic SBP-0636457. Due to the limited availability of a detailed public selectivity profile for SBP-0636457 across different Inhibitor of Apoptosis Protein (IAP) family members, this document focuses on a comparative analysis with well-characterized alternative SMAC mimetics: Birinapant, GDC-0152, and AT-406 (Xevinapant). This guide will objectively compare the performance of these molecules, provide supporting experimental data, and detail the methodologies for key experiments.
This compound is a tool compound used in the development of Proteolysis Targeting Chimeras (PROTACs), specifically for the degradation of proteins like Bcl-xL.[1][2] The core component, SBP-0636457, functions as a Second Mitochondria-derived Activator of Caspases (SMAC) mimetic, targeting IAP proteins.[3] It binds to the BIR domains of IAPs with a reported Ki of 0.27 µM.[4][5]
Quantitative Performance Comparison
The efficacy of SMAC mimetics is determined by their binding affinity to the BIR domains of different IAP proteins, namely XIAP, cIAP1, and cIAP2. The following table summarizes the available binding affinity data for SBP-0636457 and its alternatives.
| Compound | Target IAP | Binding Affinity (Ki/Kd/IC50 in nM) | Selectivity Profile |
| SBP-0636457 | XIAP | 270 (Ki)[4] | Data for cIAP1 and cIAP2 not specified. |
| Birinapant | cIAP1 | <1 (Kd)[6] | Highly selective for cIAP1 over XIAP. |
| XIAP | 45 (Kd)[6] | ||
| GDC-0152 | ML-IAP-BIR3 | 14 (Ki)[6] | Pan-IAP inhibitor with nanomolar affinity for XIAP, cIAP1, and cIAP2. |
| cIAP1-BIR3 | 17 (Ki)[6] | ||
| XIAP-BIR3 | 28 (Ki)[6] | ||
| cIAP2-BIR3 | 43 (Ki)[6] | ||
| AT-406 (Xevinapant) | cIAP1 | 1.9 (Ki)[5] | Potent pan-IAP inhibitor with high affinity for cIAP1 and cIAP2. |
| cIAP2 | 5.1 (Ki)[5] | ||
| XIAP | 66.4 (Ki)[5] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity
This assay is used to determine the binding affinity of a compound to a target protein.
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., d2 or XL665). When a donor-labeled antibody binds to a tagged protein and an acceptor-labeled ligand binds to the same protein, the proximity allows for FRET upon excitation of the donor. A test compound that competes with the acceptor-labeled ligand for binding will disrupt FRET, leading to a decrease in the acceptor signal.
Methodology:
-
Reagents:
-
Recombinant IAP protein (XIAP, cIAP1, or cIAP2) with a tag (e.g., His, GST).
-
Lanthanide-labeled anti-tag antibody (Donor).
-
Fluorescently labeled SMAC peptide (Acceptor).
-
Test compounds (this compound and alternatives).
-
Assay buffer.
-
-
Procedure:
-
Add the IAP protein and the lanthanide-labeled antibody to the wells of a microplate and incubate.
-
Add serial dilutions of the test compound.
-
Add the fluorescently labeled SMAC peptide.
-
Incubate to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Western Blot for PROTAC-Mediated Degradation (DC50 and Dmax)
This method quantifies the degradation of a target protein in cells treated with a PROTAC.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. The intensity of the protein band is proportional to the amount of protein. By treating cells with varying concentrations of a PROTAC, the concentration that causes 50% degradation (DC50) and the maximum degradation (Dmax) can be determined.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., a PROTAC designed with this compound) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and load equal amounts onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein (e.g., Bcl-xL) and a loading control (e.g., GAPDH).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams created using the DOT language to illustrate relevant pathways and workflows.
Caption: IAP Signaling Pathways and Inhibition by SMAC Mimetics.
Caption: Experimental Workflow for PROTAC Development and Validation.
References
A Comparative Guide to Bcl-xL Targeting: Small Molecule Inhibition vs. PROTAC Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Distinct Mechanisms for Targeting Bcl-xL
The B-cell lymphoma-extra large (Bcl-xL) protein is a critical anti-apoptotic regulator and a prime target in oncology.[1] Overexpression of Bcl-xL allows cancer cells to evade programmed cell death (apoptosis), contributing to tumor survival and therapeutic resistance.[2] Historically, the primary strategy to counteract Bcl-xL has been through small molecule inhibitors that occupy its BH3 binding groove, preventing it from sequestering pro-apoptotic proteins.[3] However, a newer modality, Proteolysis Targeting Chimeras (PROTACs), offers an alternative mechanism: targeted protein degradation.
This guide compares the performance of traditional Bcl-xL inhibitors with a PROTAC-based approach. We examine N-Boc-SBP-0636457-O-C3-COOH , an E3 ligase ligand-linker conjugate used to synthesize Bcl-xL PROTACs, by benchmarking the performance of a representative Bcl-xL degrader against well-established small molecule inhibitors.[4]
-
Small Molecule Inhibitors (e.g., Navitoclax, A-1331852): These are BH3 mimetics that bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-xL, preventing the sequestration of pro-apoptotic proteins (e.g., BIM, BAX, BAK) and thereby initiating the apoptotic cascade.[3][5] Their action is stoichiometric and depends on sustained target occupancy.
-
PROTAC Degraders (e.g., DT2216): These are heterobifunctional molecules with one end binding to the target protein (Bcl-xL) and the other recruiting an E3 ubiquitin ligase. This proximity results in the ubiquitination of Bcl-xL, marking it for destruction by the proteasome. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target proteins.[5] The subject of this guide, This compound , is a building block for creating such degraders, incorporating a ligand for the IAP E3 ligase.[4]
A significant challenge with potent Bcl-xL inhibitors like Navitoclax is on-target toxicity, particularly dose-limiting thrombocytopenia (low platelet count), because platelets are highly dependent on Bcl-xL for survival.[1] PROTACs can be designed to mitigate this by recruiting E3 ligases that are minimally expressed in platelets, offering a potential therapeutic window.[5]
Comparative Performance Data
The following tables summarize the binding affinities and cellular activities of selected Bcl-xL inhibitors and the degradation and cytotoxic efficacy of the VHL-recruiting Bcl-xL degrader, DT2216.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Small Molecule Inhibitors
| Compound | Bcl-xL | Bcl-2 | Bcl-w | Mcl-1 | Selectivity (Bcl-xL vs. Bcl-2) |
| Navitoclax (ABT-263) | <1 | <1 | <1 | >1000 | Non-selective |
| A-1331852 | <0.01 | 6 | 4 | 142 | ~600-fold |
Data sourced from multiple publicly available research articles.[6][7] Binding affinities can vary depending on assay conditions.
Table 2: Comparative Cellular Efficacy of Inhibitors vs. a PROTAC Degrader
| Compound | Mechanism | Cell Line | IC₅₀/EC₅₀ (nM) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Navitoclax (ABT-263) | Inhibition | MOLT-4 | ~25 | N/A | N/A |
| A-1331852 | Inhibition | MOLT-4 | ~6 | N/A | N/A |
| DT2216 | Degradation | MOLT-4 | ~278 (NCI-H146) | ~30 | >90% |
IC₅₀/EC₅₀: Half-maximal inhibitory/effective concentration for cell viability. DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of protein degradation. Data sourced from multiple publicly available research articles.[1][8]
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the intrinsic apoptosis pathway regulated by the Bcl-2 family and compare the mechanisms of action for a traditional inhibitor versus a PROTAC degrader.
Caption: Intrinsic apoptosis pathway regulated by the Bcl-2 protein family.
Caption: Comparison of inhibitor vs. PROTAC mechanisms of action.
Experimental Methodologies
Detailed methodologies are crucial for the accurate evaluation and comparison of Bcl-xL targeting compounds.
Binding Affinity Assays (for Inhibitors)
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace a fluorescently labeled peptide (e.g., a BH3 domain peptide) from the Bcl-xL protein.
-
Protocol Outline:
-
A reaction mixture is prepared containing purified, recombinant Bcl-xL protein and a fluorescently labeled BH3 peptide (e.g., FAM-GQVGRQLAIIGDDINR) in an appropriate assay buffer (e.g., 50 mmol/L Tris pH 8.0, 150 mmol/L NaCl, 0.1% BSA, 5 mmol/L DTT).[9]
-
The test inhibitor is added in a serial dilution.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The fluorescence polarization of the solution is measured using a plate reader.
-
As the inhibitor displaces the fluorescent peptide from the larger Bcl-xL protein, the peptide tumbles more rapidly, causing a decrease in polarization.
-
The IC₅₀ value is determined from the dose-response curve and can be converted to a Kᵢ value.[9]
-
Cellular Viability Assays
These assays determine the cytotoxic effects of the compounds on cancer cell lines.
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.
-
Protocol Outline:
-
Cancer cells (e.g., MOLT-4) are seeded in 96-well opaque-walled plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound (inhibitor or PROTAC) or vehicle control.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC₅₀/IC₅₀ value is determined.[10]
-
Protein Degradation Assays (for PROTACs)
Western Blot Analysis
This technique is used to visualize and quantify the reduction in Bcl-xL protein levels following PROTAC treatment.[11]
-
Protocol Outline:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with varying concentrations of the PROTAC for a set period (e.g., 16 hours).[12]
-
Cell Lysis: Cells are harvested and lysed to extract total proteins.
-
Protein Quantification: Protein concentration is determined (e.g., via BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: A standardized amount of protein from each sample is separated by size via gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[10][11]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Bcl-xL. A primary antibody for a loading control protein (e.g., β-actin, GAPDH) is also used for normalization.[11]
-
Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[1]
-
Analysis: Band intensities are quantified using densitometry software. The Bcl-xL signal is normalized to the loading control to determine the percentage of remaining protein relative to the vehicle control. This data is used to calculate DC₅₀ and Dₘₐₓ values.[10]
-
Caption: General experimental workflow for compound evaluation.
Conclusion
The benchmarking of this compound, as a precursor to Bcl-xL PROTAC degraders, against traditional inhibitors like Navitoclax and A-1331852 highlights a strategic divergence in targeting this key anti-apoptotic protein. While small molecule inhibitors effectively block Bcl-xL function, their utility can be limited by on-target toxicities. PROTACs offer a potentially safer and more potent alternative by inducing catalytic degradation of Bcl-xL, with the added advantage of engineering cell-type selectivity. The data presented for the representative PROTAC DT2216 demonstrates potent degradation of Bcl-xL at nanomolar concentrations, translating to effective cancer cell killing. The choice between these modalities will depend on the specific therapeutic context, including the cancer type's dependency on Bcl-xL and the desired safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A 1331852 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Comparative Guide to IAP Antagonism: Analyzing the Binding of N-Boc-SBP-0636457-O-C3-COOH and Alternative SMAC Mimetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and comparative analysis of the binding of N-Boc-SBP-0636457-O-C3-COOH's core Inhibitor of Apoptosis Protein (IAP) ligand to its target. Due to the absence of a publicly available co-crystal structure for this specific PROTAC linker, this guide will focus on the structural interactions of a closely related and well-characterized SMAC mimetic, providing a strong representative model for its binding mode. We will compare its performance with established IAP antagonists, supported by quantitative binding data and detailed experimental protocols.
Introduction to IAP Antagonism
The Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators of programmed cell death, often found overexpressed in cancer cells, contributing to therapeutic resistance.[1] Key members include X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cIAP2. These proteins possess Baculoviral IAP Repeat (BIR) domains, which are essential for their anti-apoptotic function.[1] Specifically, the BIR3 domain of XIAP is a primary inhibitor of caspase-9, while the BIR2 domain targets caspases-3 and -7.[2]
The endogenous antagonist of IAPs is the Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO). Upon its release from the mitochondria, the N-terminal tetrapeptide (Ala-Val-Pro-Ile, AVPI) of SMAC binds to the BIR domains of IAPs, displacing caspases and thus promoting apoptosis.[2][3] Small molecules that mimic this N-terminal peptide, known as SMAC mimetics, have been developed as potential cancer therapeutics.[4]
This compound is a bifunctional molecule that incorporates an IAP ligand, functioning as a SMAC mimetic, and a linker for the creation of Proteolysis Targeting Chimeras (PROTACs). By recruiting an E3 ubiquitin ligase to the IAP-bound target, PROTACs can induce the degradation of the target protein.
Structural Analysis of a Representative SMAC Mimetic Bound to cIAP1-BIR3
To understand the binding mechanism of the IAP ligand portion of this compound, we will analyze the crystal structure of a potent, representative SMAC mimetic in complex with the BIR3 domain of cIAP1 (PDB ID: 3OZ1).[5] This structure reveals the key interactions that are conserved across many high-affinity SMAC mimetics.
The SMAC mimetic binds to a conserved surface groove on the cIAP1-BIR3 domain.[5][6] The interaction is anchored by a series of hydrogen bonds and hydrophobic contacts that mimic the binding of the native SMAC N-terminal peptide.
Key Interactions:
-
Hydrogen Bonds: The N-terminal amino group of the SMAC mimetic forms crucial hydrogen bonds with the main chain atoms of residues within the BIR3 binding groove, such as Gly306, Arg308, and Cys309.[6] Additional hydrogen bonds and salt bridges can be formed with the side chains of residues like Glu311, Asp314, and Glu319.[6]
-
Hydrophobic Interactions: A central hydrophobic moiety of the SMAC mimetic, often a proline or a proline surrogate, packs against the side chain of a highly conserved tryptophan residue (Trp323).[6] This interaction is critical for high-affinity binding. Further hydrophobic contacts are made with other residues lining the binding pocket.
These interactions effectively block the binding of caspases or other signaling molecules to the BIR3 domain, thereby antagonizing the anti-apoptotic function of the IAP protein.
Comparative Analysis of IAP Antagonists
The efficacy of IAP antagonists can be quantified by their binding affinities to the BIR domains of different IAP proteins. Below is a comparison of the IAP ligand within this compound (represented by similar SMAC mimetics) with other well-characterized IAP inhibitors.
| Compound | Target IAP | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Reference(s) |
| AT-406 (Xevinapant) | XIAP-BIR3 | 66.4 | - | [5][7] |
| cIAP1-BIR3 | 1.9 | - | [5][7] | |
| cIAP2-BIR3 | 5.1 | - | [5][7] | |
| GDC-0152 | XIAP-BIR3 | 28 | - | [2][8][9] |
| cIAP1-BIR3 | 17 | - | [2][8][9] | |
| cIAP2-BIR3 | 43 | - | [2][8][9] | |
| ML-IAP-BIR | 14 | - | [2][8][9] | |
| LCL161 | XIAP | - | 35 | [4] |
| cIAP1 | - | 0.4 | [4] | |
| SM-164 | XIAP (BIR2-BIR3) | 0.56 | 1.39 | [10][11] |
| cIAP1 (BIR2-BIR3) | 0.31 | - | [10][11] | |
| cIAP2-BIR3 | 1.1 | - | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to characterize these compounds, the following diagrams are provided.
References
- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of IAP recognition by Smac/DIABLO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. Interaction of a Cyclic, Bivalent Smac Mimetic with the X-Linked Inhibitor of Apoptosis Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
A Comparative Review of N-Boc-SBP-0636457-O-C3-COOH and Similar Linkers for PROTAC Development
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the warhead, the E3 ligase ligand, and the interconnecting linker. This guide provides a comparative analysis of N-Boc-SBP-0636457-O-C3-COOH, an E3 ligase ligand-linker conjugate, and its analogues. This compound incorporates a ligand for the Inhibitor of Apoptosis (IAP) E3 ligase and serves as a crucial building block for constructing PROTACs aimed at degrading specific proteins of interest.
This review will delve into the performance of IAP-recruiting PROTACs derived from this linker type, compare them with PROTACs utilizing other E3 ligases such as Cereblon (CRBN), and provide the underlying experimental data and protocols for researchers in drug development.
Performance of IAP-Recruiting PROTACs
This compound is a precursor for synthesizing PROTACs that hijack the IAP E3 ligase to induce the degradation of a target protein. A notable application is in the development of BCL-XL degraders. The carboxylic acid moiety allows for conjugation to a warhead targeting the protein of interest.
A study by Zhang et al. (2020) systematically evaluated a series of IAP-recruiting BCL-XL PROTACs.[1] In this research, the core structure related to this compound was used to create PROTACs with varying alkane linker lengths. The resulting PROTACs were assessed for their ability to degrade BCL-XL in various cancer cell lines.
Key Findings:
-
Efficacy in CRBN-deficient cells: IAP-based PROTACs demonstrated a significant advantage in cell lines with low expression of the CRBN E3 ligase. For instance, the PROTAC designated as 8a , which features the shortest alkane linker derived from a structure similar to this compound, effectively degraded BCL-XL in the MyLa 1929 T-cell lymphoma cell line, a context where CRBN-based PROTACs were less effective.[1][2]
-
Reduced Platelet Toxicity: A major challenge with BCL-XL inhibitors is on-target platelet toxicity. The IAP-based PROTAC 8a exhibited significantly reduced toxicity towards human platelets compared to the parent BCL-XL inhibitor, ABT-263.[1][2] This highlights the potential of tissue-specific E3 ligase expression to mitigate adverse effects.
-
Linker Length Dependency: The study also underscored the critical role of the linker length in the efficacy of IAP-based PROTACs. The PROTACs with alkane linkers generally showed improved cytotoxicity compared to those with more flexible PEG-like linkers in the tested systems.[2]
Comparative Analysis with Alternative Linkers
The choice of E3 ligase to recruit is a pivotal decision in PROTAC design. While IAP-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), are effective, CRBN and von Hippel-Lindau (VHL) are more commonly utilized E3 ligases.[3]
| E3 Ligase Target | Advantages | Disadvantages | Representative Ligand |
| IAP | Effective in CRBN low-expressing cells.[1][2] Can overcome resistance to CRBN/VHL-based PROTACs.[1] May offer a favorable safety profile regarding platelet toxicity for certain targets.[1][2] | Can exhibit complex biological effects due to the role of IAPs in apoptosis and inflammation. | LCL161 derivatives[4] |
| CRBN | Widely used and well-characterized. Potent degradation across a broad range of targets. | Acquired resistance through mutation or low expression of CRBN.[1] | Pomalidomide, Thalidomide |
| VHL | Well-established E3 ligase for PROTACs. High degradation efficiency for many targets. | Potential for resistance due to VHL mutations or low expression. | VH032, (S,R,S)-AHPC |
Data Presentation
The following table summarizes the performance of a key IAP-recruiting PROTAC (8a ) derived from a linker analogous to this compound, in comparison to the parent BCL-XL inhibitor (ABT-263) and a representative CRBN-based PROTAC.
| Compound | Target(s) | E3 Ligase Recruited | Cell Line | IC50 (nM) | BCL-XL Degradation | Platelet Toxicity (Selectivity vs. MyLa 1929) | Reference |
| ABT-263 | BCL-XL, BCL-2 | N/A | MyLa 1929 | 50 | N/A | Poor | [2] |
| PROTAC 8a | BCL-XL | IAP | MyLa 1929 | 62 | Efficient, proteasome-dependent | High | [2][4] |
| CRBN-based PROTAC | BCL-XL | CRBN | MyLa 1929 | >10,000 | Limited | N/A | [2] |
Experimental Protocols
Western Blot for Protein Degradation
Principle: This technique is used to quantify the amount of a target protein (e.g., BCL-XL) in cells following treatment with a PROTAC. A decrease in the protein band intensity indicates successful degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MyLa 1929) at a suitable density and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Measure the total protein concentration in each lysate using a standard assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BCL-XL). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control protein (e.g., β-actin or GAPDH) to normalize the results.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. This is used to determine the cytotoxic effects of the PROTACs.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., PROTAC 8a, ABT-263) for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the assay reagent (e.g., MTT or CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for a designated time to allow for the conversion of the substrate by viable cells.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
assessing the therapeutic potential of N-Boc-SBP-0636457-O-C3-COOH based degraders
For Researchers, Scientists, and Drug Development Professionals
The strategic degradation of B-cell lymphoma-extra-large (BCL-XL), a key anti-apoptotic protein, represents a promising therapeutic avenue in oncology. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to induce the degradation of BCL-XL, offering potential advantages over traditional inhibition, particularly in mitigating on-target toxicities such as thrombocytopenia.[1][2] This guide provides a comparative analysis of a BCL-XL degrader derived from the N-Boc-SBP-0636457-O-C3-COOH chemical scaffold, which recruits the Inhibitor of Apoptosis Proteins (IAP) E3 ligase, against other notable BCL-XL degraders that hijack alternative E3 ligases.
Performance Comparison of BCL-XL Degraders
The therapeutic efficacy of a PROTAC is determined by its ability to effectively degrade the target protein and induce a desired biological response, such as cell death in cancer cells. The following tables summarize the in vitro performance of a degrader based on the this compound scaffold (PROTAC 8a) and its alternatives.
| Degrader | E3 Ligase Recruited | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 8a | IAP | BCL-XL | MyLa 1929 | Potent Degradation | Efficient Degradation | [3] |
| DT2216 | VHL | BCL-XL | MOLT-4 | 63 | >90 | [4][5] |
| XZ739 | CRBN | BCL-XL | MOLT-4 | 2.5 | >96 | [6][7] |
| 753b | VHL | BCL-XL & BCL-2 | H146 | BCL-XL: ~10, BCL-2: ~50 | BCL-XL: >90, BCL-2: >80 | [8][9] |
Table 1: Comparative Degradation Efficiency of BCL-XL PROTACs. DC50 represents the concentration of the degrader required to reduce the level of the target protein by 50%, while Dmax indicates the maximum percentage of protein degradation achieved.
| Degrader | Cell Line | IC50/EC50 (nM) | Selectivity over Platelets | Reference |
| PROTAC 8a | MyLa 1929 | 62 | High | [3] |
| ABT-263 (Inhibitor) | MyLa 1929 | Potent | Poor | [3] |
| DT2216 | MOLT-4 | 52 | High | [10] |
| XZ739 | MOLT-4 | 10.1 | >100-fold | [7][11] |
| 753b | H146 | Potent | Not explicitly stated | [9] |
Table 2: Comparative Anti-proliferative Activity and Platelet Toxicity. IC50/EC50 values indicate the concentration of the degrader that inhibits 50% of cell viability. A higher selectivity ratio over platelets signifies a better safety profile.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the BCL-XL signaling pathway, the general mechanism of PROTAC-mediated degradation, and a typical experimental workflow for assessing degrader efficacy.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. The following are detailed methodologies for the key experiments cited in the evaluation of BCL-XL degraders.
Western Blotting for BCL-XL Degradation
This assay is the gold standard for directly measuring the degradation of a target protein.
-
Cell Seeding and Treatment: Plate cancer cells (e.g., MOLT-4, MyLa 1929) at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC degrader or vehicle control (e.g., DMSO) for a specified duration (typically 16-24 hours).
-
Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading for the subsequent steps.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BCL-XL overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the BCL-XL signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[12][13]
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of protein degradation on cell proliferation and survival.
-
Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.[14]
-
Compound Treatment: Add serial dilutions of the PROTAC degraders to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a duration relevant to the expected phenotypic effect (e.g., 72 hours) at 37°C in a humidified incubator.[15]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[16][17]
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18] Measure the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results against the log of the degrader concentration to determine the IC50 or EC50 value using non-linear regression.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.
-
Cell Treatment and Lysis: Treat cells with the PROTAC degrader and a proteasome inhibitor (e.g., MG132) to allow the accumulation of the ternary complex. Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein (BCL-XL) or a tagged E3 ligase overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for a further 2-4 hours at 4°C to capture the antibody-protein complexes.[19]
-
Washing: Pellet the beads using a magnetic stand and wash them several times with ice-cold wash buffer to remove non-specific binding proteins.
-
Elution and Western Blot Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against BCL-XL and the recruited E3 ligase to confirm their co-precipitation.[19] A two-step co-immunoprecipitation can also be performed for more rigorous validation of ternary complex formation.[20][21]
Conclusion
The development of PROTACs to degrade BCL-XL is a rapidly advancing field with the potential to deliver safer and more effective cancer therapies. Degraders based on the this compound scaffold, which recruit IAP E3 ligases, offer a promising alternative to those that utilize VHL or CRBN.[3] The choice of the E3 ligase to be recruited can be critical, as differential expression of E3 ligases in cancer cells versus healthy tissues, such as platelets, can be exploited to enhance the therapeutic window.[1][2] The comparative data and detailed protocols provided in this guide are intended to aid researchers in the rational design and rigorous evaluation of novel BCL-XL degraders, ultimately accelerating the development of new cancer medicines.
References
- 1. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC-mediated dual degradation of BCL-xL and BCL-2 is a highly effective therapeutic strategy in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. XZ739 | BCL-XL PROTAC | Probechem Biochemicals [probechem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. OUH - Protocols [ous-research.no]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-Boc-SBP-0636457-O-C3-COOH
Disclaimer: A specific Safety Data Sheet (SDS) for N-Boc-SBP-0636457-O-C3-COOH was not located. The following guidance is based on safety protocols for structurally similar carboxylic acids and Boc-protected compounds. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before handling. This guide is intended to provide essential safety, handling, and disposal information for laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber). | Inspect gloves for any signs of degradation or perforation before use.[1][2] Dispose of contaminated gloves immediately and wash hands thoroughly after removal. For extended contact, consider double-gloving or using Silver Shield gloves underneath nitrile gloves.[3] |
| Body Protection | A fully fastened laboratory coat. For larger quantities or situations with a higher risk of splashing, an acid-resistant suit may be necessary.[4] | Provides a barrier against accidental spills.[1] Sealed seams and adjustable closures are key features of protective suits.[4] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. For handling solids that may generate dust, a dust respirator may be required.[2] | To minimize the inhalation of any potential vapors, aerosols, or dust, all handling of the compound should be performed within a certified chemical fume hood.[1][2] N95 masks may be suitable for low-fume environments.[4] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[1] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is operational before commencing any work.[2]
-
Designate a specific workspace within the fume hood and ensure it is clean and uncluttered.
-
Have all necessary equipment and reagents readily available to minimize movement outside the designated area.
-
-
Handling:
-
Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE in a designated waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
-
Disposal Plan:
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.[1]
-
Disposal Method: The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulations: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2] Do not empty into drains.[2]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
